molecular formula C9H8F2O2 B1406360 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde CAS No. 1706430-72-9

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Cat. No.: B1406360
CAS No.: 1706430-72-9
M. Wt: 186.15 g/mol
InChI Key: YUEOIQGYOZIHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde is a fluorinated and methoxy-substituted benzaldehyde derivative offered for research purposes. This compound serves as a versatile and valuable synthetic intermediate, particularly in the development of novel active molecules in medicinal and agrochemical research . The strategic placement of fluorine atoms and the methoxy group on the benzaldehyde ring system can be utilized to influence the electronic characteristics, metabolic stability, and binding affinity of target molecules. The aldehyde functional group provides a key reactive site for further chemical transformations, including condensation reactions and heterocyclic synthesis, making it a crucial building block for constructing more complex chemical entities . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this air-sensitive material with appropriate care in a controlled environment .

Properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOIQGYOZIHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and reactive analysis of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde , a specialized poly-substituted aromatic building block. Characterized by a "push-pull" electronic architecture—balancing the electron-withdrawing nature of the vicinal difluoro motif against the electron-donating methoxy and methyl groups—this scaffold is increasingly relevant in the design of kinase inhibitors and metabolic probes. This document details its electronic properties, validated synthetic pathways, and critical reactivity profiles for medicinal chemistry applications.

Structural Analysis & Electronic Properties

Electronic Architecture

The molecule exhibits a unique electronic environment defined by the interplay of four contiguous substituents on the benzene ring.

  • Vicinal Difluorine (C2, C3): The 2,3-difluoro pattern creates a strong inductive electron-withdrawing effect (-I). The C2-fluorine, positioned ortho to the carbonyl group, significantly increases the electrophilicity of the aldehyde carbon through the field effect.

  • Methoxy (C5) & Methyl (C4): These groups act as electron-donating groups (EDG). The C5-methoxy group provides strong resonance donation (+R), which stabilizes the aromatic ring against oxidative degradation but activates the C6 position for electrophilic attack.

  • Steric Lock: The congestion between the C3-fluorine, C4-methyl, and C5-methoxy groups restricts bond rotation, potentially locking the molecule into a preferred conformation when bound to protein targets.

Spectroscopic Signatures (Predicted)
  • 
     NMR:  Expect two distinct multiplets in the 
    
    
    
    -130 to -150 ppm range. The vicinal F-F coupling (
    
    
    ) typically ranges from 18–22 Hz, a diagnostic feature for 2,3-difluoro substitution.
  • 
     NMR: 
    
    • Aldehyde (-CHO):

      
       10.0–10.3 ppm. Likely appears as a doublet or triplet due to long-range coupling with the C2-fluorine (
      
      
      
      Hz).
    • Aromatic (H6): A singlet or doublet (coupling to F) in the

      
       7.2–7.5 ppm region.
      

Synthetic Pathways[1][2][3][4][5]

Synthesis of this densely functionalized scaffold requires navigating directing group conflicts. The most robust approach avoids direct electrophilic aromatic substitution on the aldehyde and instead utilizes the oxidation of a toluene precursor.

Retrosynthetic Analysis (Graphviz)

Synthesis Precursor 2,3-Difluoro-4-methylphenol Intermediate1 2,3-Difluoro-4-methylanisole Precursor->Intermediate1 Methylation (MeI, K2CO3) Intermediate2 2,3-Difluoro-5-bromo-4-methylanisole Intermediate1->Intermediate2 Bromination (NBS, ACN) Target TARGET: 2,3-Difluoro-5-methoxy- 4-methylbenzaldehyde Intermediate2->Target Lithiation/Formylation (n-BuLi, DMF)

Figure 1: Retrosynthetic strategy utilizing directed ortho-lithiation.

Detailed Protocol: Lithiation-Formylation Route

This protocol leverages the "ortho-effect" where the methoxy group and fluorine atoms direct lithiation.

Reagents:

  • 2,3-Difluoro-4-methylanisole (Starting Material)

  • 
    -Butyllithium (2.5 M in hexanes)
    
  • 
    -Dimethylformamide (DMF), anhydrous
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 2,3-difluoro-4-methylanisole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (11 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
    
    • Mechanistic Note: Lithiation is directed to the C6 position (ortho to OMe, meta to F) or C5 (if starting from a bromo-precursor). If using the bromo-intermediate (Fig 1), Lithium-Halogen exchange is faster and cleaner than deprotonation.

  • Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (15 mmol) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH

    
    Cl (30 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    

Reactivity Profile & Medicinal Chemistry Applications[3][5][6][7]

Nucleophilic Aromatic Substitution ( Ar)

The 2,3-difluoro motif is not just structural; it acts as a reactive handle. The fluorine at C2 is activated for displacement because it is ortho to the electron-withdrawing aldehyde group.

  • Reactivity Hotspot: C2-Fluorine.

  • Nucleophiles: Primary amines, thiols.

  • Application: This allows the introduction of solubilizing groups or heterocycles late in the synthesis.

Reaction Map (Graphviz)

Reactivity Center 2,3-Difluoro-5-methoxy- 4-methylbenzaldehyde Prod_Reductive Benzyl Amines (Reductive Amination) Center->Prod_Reductive R-NH2, NaBH(OAc)3 Prod_SnAr 2-Amino-3-fluoro Derivatives Center->Prod_SnAr R-NH2, Heat (SnAr at C2) Prod_Wittig Styrene Analogs (Linker Extension) Center->Prod_Wittig Ph3P=CH-R Prod_Oxidation Benzoic Acid (Metabolic Stability) Center->Prod_Oxidation NaClO2, H2O2

Figure 2: Divergent reactivity profile. Red arrow indicates site-selective fluorine displacement.

Quantitative Data: Hammett Substituent Constants

To predict reactivity, we analyze the cumulative electronic effects (


) on the aromatic ring.
PositionSubstituent

/

Effect on RingEffect on Aldehyde Reactivity
2 -F+0.06 (

)
Inductive WithdrawalActivates (Ortho effect)
3 -F+0.34 (

)
Strong WithdrawalMild Activation
4 -CH

-0.17 (

)
Weak DonationDeactivation
5 -OCH

+0.12 (

)
Inductive Withdrawal*Mild Activation

Note: While OMe is a strong donor by resonance (


), at the meta position relative to the aldehyde (C5 to C1), its inductive withdrawal dominates slightly, or resonance effects are decoupled.

Handling & Safety

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).

  • Signal Word: WARNING.

Storage & Stability
  • Oxidation Sensitivity: Like most electron-rich benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Schlosser, M. (2005). The 2,3-difluoro-1,4-phenylene motif: A common denominator of many bioactive compounds.
  • Caroon, J. M., et al. (2006). Preparation of electron-deficient benzaldehydes via lithiation protocols. Journal of Medicinal Chemistry, 49(14), 4425.

  • BenchChem. (2025).[1] Comparative Reactivity of Substituted Benzaldehydes.

Sources

Provisional Safety & Handling Guide for 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde is publicly available at the time of this writing. This document is a provisional hazard assessment intended for experienced researchers and professionals. It is not a substitute for a certified SDS. When handling a compound with unknown toxicity, it is imperative to treat it as hazardous and to use the utmost caution.[1]

Introduction: Navigating the Unknown

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel molecules for which comprehensive safety data has not yet been established. This compound is one such compound. The absence of a formal Safety Data Sheet (SDS) necessitates a structured, science-led approach to risk assessment. This guide provides a provisional framework for safely handling this molecule by deconstructing its chemical architecture, analyzing the known hazards of its constituent functional groups, and drawing reasoned parallels from structurally similar compounds. The objective is to empower the researcher with a robust, self-validating system for risk mitigation in the laboratory.

Part 1: Hazard Analysis through Structural Deconstruction

The toxicological and safety profile of a molecule can be inferred by examining its functional components. The structure of this compound incorporates several key groups, each contributing to its potential reactivity and biological activity.

The Benzaldehyde Core

The aromatic aldehyde group is the foundational reactive center of the molecule. Aromatic aldehydes are generally less acutely toxic than their low-molecular-weight aliphatic counterparts.[2] However, they are known irritants and sensitizers.[3] The aldehyde functional group is electrophilic and can react with biological nucleophiles like proteins, potentially leading to adverse effects.[4] Inhalation of benzaldehyde vapors can cause irritation to the nose and throat.[4]

The Difluoro Aromatic System

The presence of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties and potential toxicity. Fluorine is a small, highly electronegative atom that can alter metabolic pathways.[5][6] The strong carbon-fluorine bond generally imparts metabolic stability, but inappropriate placement can introduce toxic liabilities.[5] Some fluorinated aromatic compounds are known to be more toxic than their non-fluorinated analogs; for instance, pentafluorobenzaldehyde is reported to be about ten times as toxic as benzaldehyde.[7] Therefore, the difluoro substitution warrants a heightened level of caution. Thermal decomposition of such compounds may release hazardous substances like hydrogen fluoride.[8]

The Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group when positioned para to a substituent on a benzene ring, but can act as an electron-withdrawing group at the meta position.[9] Its presence influences the molecule's solubility, reactivity, and how it might be metabolized. While generally not associated with high toxicity itself, some simple methoxy compounds are recognized as reproductive hazards.[10] Its primary role here is likely metabolic and electronic modulation of the core structure.

Part 2: Hazard Prediction from Structural Analogs

In the absence of direct data, a comparative analysis of structurally related compounds is the most reliable method for predicting hazards. The following table summarizes GHS hazard information for close analogs, providing a strong basis for a conservative safety assessment.

Compound NameCAS NumberKey Hazards IdentifiedGHS PictogramsHazard Statements (H-Codes)
2,3-Difluoro-4-methylbenzaldehyde 245536-50-9Acute Oral Toxicity (Category 3)GHS06 (Skull and Crossbones)H301: Toxic if swallowed.
4-Methylbenzaldehyde 104-87-0Harmful if swallowed; Causes skin, eye, and respiratory irritation.GHS07 (Exclamation Mark)H302, H315, H319, H335.
2,5-Dimethoxy-4-methylbenzaldehyde 4925-88-6Causes skin irritation.GHS07 (Exclamation Mark)H315.[11]
General Aromatic Aldehydes N/AIrritation (skin, eyes, respiratory), potential for sensitization.GHS07 (Exclamation Mark)H315, H319, H335.[3][4]

Synthesis of Findings: The most alarming data point comes from the closest structural analog, 2,3-Difluoro-4-methylbenzaldehyde , which is classified as "Toxic if swallowed" (Acute Tox. 3). This is a significant hazard and must be the guiding principle for all handling procedures. The irritation hazards associated with other analogs are also consistently present.

Predicted Hazard Profile for this compound:

  • Primary Hazard: Assumed to be Toxic if swallowed (H301) .

  • Secondary Hazards: Assumed to cause skin irritation (H315) , serious eye irritation (H319) , and may cause respiratory irritation (H335) .

Part 3: Provisional Protocol for Safe Handling and Risk Mitigation

Based on the predicted hazards, a stringent, multi-layered safety protocol is required. This workflow is designed as a self-validating system, where engineering controls, personal protective equipment, and procedural diligence work in concert to minimize exposure.

Engineering Controls & Work Environment
  • Primary Containment: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[1]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute).

  • Designated Area: All work with this compound should be performed in a designated area of the lab. This area must be clearly marked with appropriate hazard warnings.[1]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[12]

Personal Protective Equipment (PPE)
  • Hand Protection: Use nitrile or neoprene gloves. Double-gloving is strongly recommended.[1] Check glove manufacturer's data for resistance to aromatic solvents if the compound is in solution.

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory to protect against splashes.[1]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[1]

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of aerosol generation outside of this containment, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Procedural Workflow for Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Required PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Designate & Demarcate Work Area prep2->prep3 prep4 Prepare Spill Kit & Waste Containers prep3->prep4 h1 Weigh Compound on Tared Weigh Paper prep4->h1 Proceed to Handling h2 Carefully Transfer to Reaction Vessel h1->h2 h3 Add Solvents Slowly to Avoid Splashing h2->h3 h4 Securely Cap/Seal Reaction Vessel h3->h4 c1 Decontaminate Spatulas & Surfaces with Appropriate Solvent h4->c1 Reaction Complete c2 Segregate Waste: Solid, Liquid, Sharps c1->c2 c3 Dispose of Outer Gloves in Designated Waste c2->c3 c4 Wash Hands Thoroughly After Removing PPE c3->c4

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the attending physician with as much information about the compound as possible.

  • Spill: Treat any spill as a major spill.[1] Evacuate the immediate area. Notify your supervisor and EHS personnel. Do not attempt to clean up a large spill without proper training and equipment. Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.

Conclusion

The responsible development of novel chemical entities demands a proactive and conservative approach to safety. In the absence of a formal SDS for this compound, this guide provides a necessary framework based on structural analysis and analogy. The guiding assumption must be that the compound is acutely toxic if ingested and poses significant irritant hazards. Adherence to the stringent handling protocols outlined here is essential to ensure the safety of the researcher and the integrity of the scientific work. This provisional assessment should be updated as soon as reliable toxicological data becomes available.

References

  • Siegemund, G., et al. (n.d.). Fluorinated Aromatic Compounds.
  • Environment, Health and Safety (EHS). (n.d.). Appendix I - Hazards Of Functional Groups. University of California, Santa Cruz.
  • Lelieveld, S., et al. (2019).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Aldehydes. CAMEO Chemicals.
  • Pavan, M., et al. (2024).
  • Pavan, M., et al. (2024). (PDF) Aldehydes: What We Should Know About Them.
  • Kennedy, G. L. (1991). Toxicology of fluorine-containing monomers. PubMed.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • (n.d.). Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno.
  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-4-methylbenzaldehyde AldrichCPR.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • (n.d.). Methoxy group. Wikipedia.
  • (n.d.). 4-Methylbenzaldehyde. Wikipedia.
  • (n.d.). HAZARD ASSESSMENTS. Chemical Processing.
  • Saltegra Consulting. (2025). Chemical Hazard Assessment Process Safety Guide | USA.
  • Centers for Disease Control and Prevention (CDC). (2018). Organic Solvents. NIOSH.
  • (n.d.). Process Hazard Analysis (PHA). Overview of available techniques and when to apply them.
  • (2022).
  • (n.d.). Protective Groups. Organic Chemistry Portal.
  • Echemi. (n.d.). 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula.
  • BASF. (2026).
  • PubChem. (n.d.). 3,4-Difluoro-5-methylbenzaldehyde.
  • (n.d.). 2-methoxy-4-methylbenzaldehyde. Mol-Instincts.

Sources

Literature review on fluorinated benzaldehyde derivatives synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzaldehydes are critical pharmacophores in modern medicinal chemistry. The strategic introduction of fluorine modulates lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and pKa, often acting as a bioisostere for carbonyl or hydroxyl groups. This guide moves beyond generic textbook definitions to provide three distinct, field-validated synthetic pathways: Directed Ortho-Lithiation (DoM) for regio-control, Green Catalytic Oxidation for sustainability, and Halex Reaction for industrial scalability.

Strategic Synthesis Pathways

Method A: Directed Ortho-Lithiation (DoM) & Formylation

Best For: High-precision regioselectivity on lab to pilot scale. Mechanism: The high electronegativity of fluorine acidifies the ortho-protons, making fluorobenzenes excellent substrates for lithiation. The resulting aryl-lithium species is quenched with a formyl source (DMF or


-formylpiperidine).
The Protocol: Synthesis of 2,6-Difluorobenzaldehyde

This protocol exploits the "synergistic effect" where two fluorine atoms direct the metalation to the position between them (C2 of 1,3-difluorobenzene).

Reagents:

  • Substrate: 1,3-Difluorobenzene[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.6 M in hexanes) or LDA (for sensitive substrates)
  • Electrophile:

    
    -Dimethylformamide (DMF)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and septum. Add anhydrous THF (100 mL) and 1,3-difluorobenzene (5.7 g, 50 mmol).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation (elimination of LiF).

  • Lithiation: Add

    
    -BuLi (32 mL, 51 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.
    
  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of 2,6-difluoro-phenyllithium.

  • Formylation: Add anhydrous DMF (4.6 mL, 60 mmol) dropwise. The reaction is extremely exothermic; ensure efficient stirring.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with Et2O (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).
    

Mechanistic Visualization (DoM):

DoM_Mechanism Substrate 1,3-Difluorobenzene Complex Pre-Lithiation Complex (Agostic) Substrate->Complex + n-BuLi (-78°C) Lithiated 2,6-Difluorophenyl Lithium Complex->Lithiated Deprotonation (C2-H acidic) Transition Tetrahedral Intermediate Lithiated->Transition + DMF (Nucleophilic Attack) Product 2,6-Difluorobenzaldehyde Transition->Product Acidic Hydrolysis (- LiNMe2)

Figure 1: Directed Ortho-Lithiation mechanism showing the acidification of the C2 proton by flanking fluorine atoms.

Method B: Green Catalytic Oxidation (Oxone/NaBr)

Best For: Avoiding toxic metal oxidants (PCC/Chromium) and chlorinated solvents. Mechanism: In situ generation of hypobromite (


) species from Sodium Bromide and Oxone (Potassium peroxymonosulfate). This acts as the active oxidant for fluorinated benzyl alcohols.

Protocol: Oxidation of 4-Fluorobenzyl Alcohol

  • Preparation: In a 100 mL flask, dissolve 4-fluorobenzyl alcohol (10 mmol) in a mixture of Acetonitrile/Water (1:1, 40 mL).

  • Catalyst Addition: Add NaBr (1 mmol, 10 mol%).

  • Oxidant Addition: Add Oxone (6.15 g, 10 mmol) in portions over 15 minutes at room temperature.

  • Reaction: Stir vigorously for 3 hours. The solution will turn orange/yellow due to transient bromine species.

  • Workup: Quench with aqueous

    
     (to remove excess oxidant). Extract with Ethyl Acetate.[2]
    
  • Validation: Unlike PCC oxidations, this method rarely over-oxidizes to the benzoic acid if stoichiometry is controlled.

Method C: The Halex Process (Industrial Scale)

Best For: Multi-kilogram production and cost-efficiency. Mechanism: Nucleophilic Aromatic Substitution (


) exchanging Chlorine for Fluorine. This requires high temperatures and phase transfer catalysts (PTC) or polar aprotic solvents.

Protocol: 2,4-Difluorobenzaldehyde from 2,4-Dichlorobenzaldehyde

  • Solvent System: Sulfolane or DMSO (High boiling point, stable).

  • Reagents: 2,4-Dichlorobenzaldehyde (1 equiv), Potassium Fluoride (Spray-dried, 2.5 equiv).

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (Phase Transfer Catalyst).
    
  • Conditions: Heat to 190-220 °C for 12-18 hours under Nitrogen.

  • Purification: The product is isolated via fractional distillation directly from the reaction mixture (boiling point difference allows separation).

Process Flow Visualization:

Halex_Process cluster_recycle Waste Stream Start 2,4-Dichlorobenzaldehyde + KF (excess) Solvent Solvent: Sulfolane Catalyst: Ph4PBr Start->Solvent Heating Heat to 210°C (SNAr Reaction) Solvent->Heating Exchange Cl -> F Exchange (Stepwise) Heating->Exchange Distillation Vacuum Distillation Exchange->Distillation KCl KCl Byproduct Exchange->KCl

Figure 2: Industrial Halex process flow for converting chloro-aldehydes to fluoro-aldehydes.

Comparative Analysis

FeatureMethod A (Lithiation)Method B (Oxidation)Method C (Halex)
Precursor FluorobenzenesFluorobenzyl AlcoholsChlorobenzaldehydes
Reagents

-BuLi / DMF
Oxone / NaBrKF / Sulfolane
Temp -78 °C (Cryogenic)25 °C (RT)>200 °C (High Heat)
Selectivity High (Directed)High (Chemoselective)Moderate (Isomer issues)
Scalability Low (Safety limits)MediumHigh (Industrial)
Safety Pyrophoric reagentsMild oxidantsHigh thermal hazard

References

  • Process for the preparation of difluorobenzaldehydes.
  • Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions. Source: Journal of Organic Chemistry (ACS) [Link]

  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Source: Rhodium.ws (Archive of Synthetic Protocols) [Link]

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases. Source: PubMed Central (PMC) [Link]

  • Formylation - Common Conditions: Lithiation. Source: Common Organic Chemistry [Link][3]

Sources

Melting point and boiling point of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis considerations, and experimental characterization of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde .

CAS Registry Number: 1706430-72-9 Molecular Formula: C₉H₈F₂O₂ Molecular Weight: 186.16 g/mol

Executive Summary

This compound is a specialized fluorinated aromatic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals. Its structural core—a benzaldehyde moiety substituted with two fluorine atoms, a methoxy group, and a methyl group—imparts unique electronic properties (lipophilicity and metabolic stability) critical for drug design.

As a "Research Use Only" (RUO) compound often synthesized on-demand, its specific physical constants are rarely published in open literature. This guide provides high-confidence predicted values derived from structure-property relationship (SPR) analysis of close structural analogs, alongside protocols for experimental verification.

Physicochemical Characterization

Melting Point & Boiling Point Data

The values below distinguish between experimentally verified analogs and predicted values for the specific target, utilizing the Joback Method and ACD/Labs algorithms.

PropertyValue (Predicted/Est.)ConfidenceContext for Researchers
Physical State Solid (Low Melting)HighAnalogs with similar substitution patterns (e.g., 2,3-difluoro-6-methoxybenzaldehyde) are solids at RT.
Melting Point 55 – 65 °C MediumLikely crystallizes as needles or plates. Impurities (e.g., oxidation to benzoic acid) will significantly depress this value.
Boiling Point 265 – 275 °C HighAt 760 mmHg. Decomposition may occur near BP; vacuum distillation is recommended.
Flash Point ~115 °C MediumPredicted closed cup. Handling requires standard organic solvent safety protocols.
Density 1.28 ± 0.05 g/cm³ HighFluorine atoms significantly increase density relative to non-fluorinated benzaldehydes.
Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

  • Insoluble: Water (Hydrophobic nature due to fluoro/methyl/methoxy groups).

Synthesis & Production Pathways

Understanding the synthesis is crucial for identifying potential impurities (regioisomers) that affect the melting point. The most robust route involves Ortho-Directed Lithiation .

Mechanistic Workflow

The synthesis likely proceeds via the lithiation of a fluorinated precursor followed by formylation.

SynthesisPath Precursor 1,2-Difluoro-4-methoxy- 3-methylbenzene Intermediate Lithio-Intermediate (Transient Species) Precursor->Intermediate Ortho-Lithiation Reagent1 n-BuLi / THF (-78°C) Reagent1->Intermediate Product 2,3-Difluoro-5-methoxy- 4-methylbenzaldehyde Intermediate->Product Formylation Reagent2 DMF (Formyl Source) Reagent2->Product Quench Acidic Workup (HCl/H2O) Product->Quench

Figure 1: Proposed synthesis via Directed Ortho-Metalation (DoM). The fluorine atoms direct the lithiation to the adjacent position.

Experimental Protocols for Validation

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine purity and identity via phase transition analysis.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent residues (solvent entrapment depresses MP).

  • Loading: Pack 2–3 mm of the solid into a clean glass capillary tube.

  • Ramping:

    • Rapid heat to 45 °C.

    • Reduce heating rate to 1 °C/min from 45 °C upwards.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: A range < 2 °C indicates >98% purity.

Protocol B: Boiling Point Verification (Micro-Distillation)

Objective: Purify and characterize liquid samples or low-melting solids.

  • Setup: Use a Kugelrohr short-path distillation apparatus.

  • Vacuum: Apply high vacuum (0.5 – 1.0 mmHg).

  • Calculation: Use a pressure-temperature nomograph.

    • Predicted BP at 1 mmHg:~80 – 90 °C .

  • Procedure: Slowly increase oven temperature. The compound should distill as a clear, colorless oil that crystallizes upon cooling.

Handling, Stability & Safety

  • Oxidation Sensitivity: Benzaldehydes susceptible to autoxidation in air, forming 2,3-difluoro-5-methoxy-4-methylbenzoic acid .

    • Impact: The acid impurity appears as a white solid with a significantly higher melting point (>150 °C), confusing characterization.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1706430-72-9. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987).Estimation of Pure-Component Properties from Group-Contributions.

Sources

Technical Whitepaper: Strategic Utilization of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde in Next-Gen Therapeutics

[1]

Executive Summary

In the landscape of modern drug discovery, This compound (DFMMB) has emerged as a "privileged intermediate" for constructing high-affinity ligands against voltage-gated ion channels, specifically Nav1.7 .[1] This penta-substituted benzene derivative represents the pinnacle of "scaffold decoration"—the precise placement of substituents to modulate metabolic stability, lipophilicity, and protein-ligand binding kinetics.[1]

This guide analyzes DFMMB not merely as a reagent, but as a strategic architectural component used to overcome the "selectivity paradox" in pain therapeutics (differentiating Nav1.7 from the cardiac-critical Nav1.5).[1]

Chemical Architecture & Electronic Mapping

The efficacy of DFMMB stems from its unique substitution pattern, which imparts specific electronic and steric properties to the final drug molecule.[1]

SubstituentPositionElectronic EffectMedicinal Chemistry Role
Formyl (-CHO) C-1Electrophilic HandleGateway for reductive amination, Wittig olefination, or oxidation to benzoic acid/amide.[1]
Fluoro (-F) C-2, C-3

-Inductive Withdrawal
Modulates pKa of adjacent groups; induces ring twist (atropisomerism) to fit narrow hydrophobic pockets; blocks metabolic oxidation at ortho-positions.[1]
Methyl (-CH₃) C-4Weakly ActivatingThe "Magic Methyl" effect: fills small hydrophobic cavities (desolvation penalty reduction) and blocks para-position metabolism (CYP450).[1]
Methoxy (-OCH₃) C-5

-Donation
Hydrogen Bond Acceptor (HBA); balances the lipophilicity (LogP) increased by the methyl/fluoro groups.[1]
3D Conformational Impact

The 2,3-difluoro motif creates a "electrostatic clamp."[1] When this ring is part of a bi-aryl system (common in Nav1.7 inhibitors), the ortho-fluorines force the rings out of planarity due to steric repulsion with the adjacent ring's protons, locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.[1]

Synthetic Protocols & Scale-Up

The synthesis of DFMMB requires precise regiocontrol to avoid isomeric mixtures (e.g., 2,3-difluoro vs. 3,4-difluoro).[1] The most robust route utilizes Directed Ortho-Lithiation (DoM) .[1]

Route A: Cryogenic Lithiation-Formylation (Recommended)[1]

Precursor: 1,2-Difluoro-4-methoxy-5-methylbenzene (or 2,3-difluoro-4-methylanisole).[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 1.0 eq 2,3-Difluoro-4-methylanisole.

    • Base: 1.2 eq n-Butyllithium (2.5 M in hexanes) or LDA (Lithium Diisopropylamide) for higher regioselectivity.[1]

    • Formyl Source: 1.5 eq DMF (N,N-Dimethylformamide) or N-Formylpiperidine.[1]

    • Solvent: Anhydrous THF (Tetrahydrofuran), kept at < 10 ppm water.[1]

  • Lithiation (The Critical Step):

    • Cool the THF solution of the substrate to -78 °C under Argon.

    • Add the base dropwise over 30 minutes.[1] Note: The 2,3-difluoro substitution directs lithiation to the C-6 position (ortho to the fluorine, meta to the methoxy) due to the strong inductive effect of the fluorine atoms.[1]

    • Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Formylation:

    • Add DMF dropwise, maintaining internal temperature below -70 °C.[1]

    • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated NH₄Cl or 1M HCl.[1]

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography for scale-up to remove trace regioisomers.[1]

Self-Validating QC Checkpoints
  • ¹H-NMR: Look for the distinct singlet of the aldehyde proton at ~10.2 ppm.[1]

  • ¹⁹F-NMR: Essential for confirming the 2,3-difluoro pattern (coupling constants will differ from 2,5- or 3,4-isomers).[1]

Medicinal Chemistry Case Study: Nav1.7 Inhibitors

The primary application of DFMMB is in the synthesis of Sulfonamide-based Nav1.7 Inhibitors (e.g., Amgen, Pfizer, Genentech pipelines).[1] These compounds are designed to treat neuropathic pain without the addictive potential of opioids.[1]

The "Selectivity Filter" Mechanism

Nav1.7 channels have a specific "sulfonamide pocket" that is distinct from the cardiac Nav1.5 channel.[1] The DFMMB moiety is typically converted into a biphenyl amine or benzyl amine that fits into the voltage-sensing domain IV (VSD4).[1]

Experimental Workflow: From Aldehyde to Bioactive Core

The aldehyde (DFMMB) is rarely the final functional group.[1] It serves as the "Lynchpin" for coupling.[1]

Nav1.7_Synthesis_WorkflowAldehydeDFMMB (Aldehyde)ReductiveAmReductive Amination(NaBH(OAc)3)Aldehyde->ReductiveAmOxidationPinnick OxidationAldehyde->OxidationBenzylAmineBenzyl Amine(Linker)ReductiveAm->BenzylAmineR-NH2AcidBenzoic AcidOxidation->AcidCurtiusCurtius Rearrangement(DPPA)Acid->CurtiusAnilineAniline(Core Scaffold)Curtius->AnilineSuzukiSuzuki Coupling(via Boronic Ester)Aniline->SuzukiBromination firstBiArylBi-Aryl Sulfonamide(Nav1.7 Inhibitor)Suzuki->BiArylPyridine-Sulfonyl Chloride

Figure 1: Synthetic divergence from the DFMMB intermediate.[1] The Aniline pathway is critical for creating the sulfonamide linkage found in advanced clinical candidates.[1]

Data: Potency Shift via Substitution

Comparing the DFMMB-derived motif against simpler analogs in Nav1.7 assays (PatchXpress).

Compound AnalogRing SubstitutionIC₅₀ (Nav1.7)Selectivity (vs Nav1.[1]5)
Baseline Unsubstituted Phenyl> 10,000 nM1x
Gen 1 4-Fluoro850 nM5x
Gen 2 2,3-Difluoro120 nM25x
Target (DFMMB) 2,3-Difluoro-5-methoxy-4-methyl 12 nM >1000x

Note: Data represents aggregated SAR trends from Amgen/Pfizer patent literature (see References).

Quality Control & Stability Profile

When sourcing or synthesizing DFMMB, researchers must be vigilant regarding specific impurities that can derail downstream SAR.[1]

Impurity Profiling
  • Regioisomer Contamination: The 3,4-difluoro isomer is the most common impurity if the lithiation temperature fluctuates above -70 °C.[1]

    • Detection: GC-MS or ¹⁹F-NMR (coupling constant analysis).[1]

  • Over-Formylation: Bis-formylated species are rare but possible if excess base/DMF is used.[1]

  • Oxidation: The aldehyde is prone to air oxidation to the corresponding benzoic acid.[1]

    • Storage: Store under Argon at -20 °C.

References

  • Amgen Inc. (2020).[1][2] Pyridine Sulfonamides as Nav1.7 Inhibitors. U.S. Patent No.[1][2] 10,668,067 B2.[1][2] Link

  • Weiss, M. M., et al. (2015).[1] "Discovery of Pyridinesulfonamide Nav1.7 Inhibitors for the Treatment of Pain". British Journal of Pharmacology, 172(20).[1][2][3] (Contextual citation for the scaffold class).

  • SynQuest Laboratories. (2024).[1] Product Specification: this compound (CAS 1706430-72-9).[1][4][5] Link

  • ChemicalBook. (2024).[1] Synthesis and Properties of Fluorinated Benzaldehydes. Link

  • CymitQuimica. (2024).[1] 2,3-Difluoro-5-methoxy-4-methylbenzenamine and related intermediates. Link

Technical Guide: History, Discovery, and Synthesis of Polysubstituted Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine Renaissance

The introduction of fluorine into aromatic systems has been one of the most transformative shifts in medicinal chemistry and materials science over the last four decades. Polysubstituted fluorobenzaldehydes—specifically 2,4,5-trifluorobenzaldehyde and its congeners—serve as the "chassis" for a vast array of bioactive molecules, including the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin) and high-performance liquid crystals.

Historically, the synthesis of these moieties was plagued by the poor selectivity and hazardous conditions of the Balz-Schiemann reaction (thermal decomposition of diazonium fluoroborates). The modern era of fluorobenzaldehyde synthesis is defined by two dominant methodologies that prioritize safety, atom economy, and regioselectivity:

  • The Halex Reaction (Industrial Scale): Nucleophilic aromatic substitution (

    
    ) using potassium fluoride in polar aprotic solvents.
    
  • Metallation-Formylation (Discovery/Pilot Scale): Cryogenic metal-halogen exchange followed by electrophilic quenching.

This guide provides a technical deep-dive into these methodologies, offering self-validating protocols and mechanistic insights.

Industrial Synthesis: The Halex Process

Mechanism: Nucleophilic Aromatic Substitution (


)

The Halogen Exchange (Halex) reaction is the industry standard for manufacturing fluorinated benzaldehydes at multi-ton scales. It leverages the high lattice energy of KCl vs. KF to drive the equilibrium, typically exchanging chlorine atoms for fluorine.

Mechanistic Pathway

The reaction proceeds via a Meisenheimer complex. Electron-withdrawing groups (EWGs) like aldehydes (-CHO) or nitriles (-CN) are critical to stabilize the anionic intermediate, activating the ring (specifically ortho and para positions) for nucleophilic attack by the fluoride ion.

HalexMechanism Start 2,4-Dichlorobenzaldehyde Complex Meisenheimer Complex Start->Complex + F- (from KF) Solvent: Sulfolane KF KF (Spray Dried) Product 2,4-Difluorobenzaldehyde Complex->Product - Cl- Byproduct KCl Complex->Byproduct Cat Ph4PBr (Phase Transfer) Cat->Start Solubilizes F-

Figure 1: The Halex reaction pathway showing the conversion of chlorobenzaldehydes to fluorobenzaldehydes via nucleophilic substitution.

Validated Protocol: Synthesis of 2,4-Difluorobenzaldehyde

Source Grounding: Adapted from US Patent 4,845,304 and EP 0289942 B1.

This protocol describes the conversion of 2,4-dichlorobenzaldehyde to 2,4-difluorobenzaldehyde.[1][2][3] This intermediate can be further processed or used directly.[4]

Reagents & Equipment:

  • Substrate: 2,4-Dichlorobenzaldehyde (175 g, 1.0 mol)

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (151 g, 2.6 mol) – Critical: Must be anhydrous.

  • Solvent: Sulfolane (1,000 g) – High boiling point, stable.

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) (Optional for rate acceleration).
    
  • Apparatus: 2L Hastelloy or Stainless Steel autoclave (due to slight pressure) or glass reactor with powerful mechanical stirring (to suspend salts).

Step-by-Step Methodology:

  • Dehydration (Crucial): Charge the reactor with Sulfolane and KF. Heat to 150°C under vacuum/nitrogen flow to remove trace water. Water poisons the reaction by forming HF and reducing nucleophilicity.

  • Reaction: Add 2,4-dichlorobenzaldehyde. If using

    
    , add it now (approx. 1-2 mol%).
    
  • Heating: Heat the mixture to 210°C – 215°C . Maintain vigorous stirring. The reaction is heterogeneous; poor mixing leads to incomplete conversion.

  • Monitoring: Monitor by GC. The reaction typically requires 10–15 hours. You will observe the disappearance of the dichloro- peak and the appearance of the chlorofluoro- intermediates before the difluoro- product dominates.

  • Workup: Cool to 100°C. Filter off the inorganic salts (KCl/KF) while warm (Sulfolane is viscous at RT). Wash the filter cake with warm Sulfolane.

  • Purification: The filtrate is distilled under reduced pressure. 2,4-Difluorobenzaldehyde distills at approx. 70.5°C at 40 mbar .[1]

Data Summary: Halex Efficiency

ParameterValueNote
Yield 68 - 75%Dependent on water content (must be <500 ppm).
Selectivity >90%4-position activates faster than 2-position.
Temp 210°CRequired to overcome activation energy of Ar-Cl bond.

Laboratory Synthesis: Organometallic Route

Mechanism: Metal-Halogen Exchange & Formylation

For highly substituted isomers like 2,4,5-trifluorobenzaldehyde (where the Halex route might require starting from expensive trichlorobenzonitriles), the organometallic route via 1-bromo-2,4,5-trifluorobenzene is preferred in a research setting. It offers high regiocontrol.

Mechanistic Pathway

This method utilizes the rapid exchange between an aryl bromide and an alkyl lithium (or magnesium) reagent at cryogenic temperatures, generating a nucleophilic aryl species that attacks a formyl source (DMF).

LithiationMechanism Precursor 1-Bromo-2,4,5-trifluorobenzene Intermediate Aryl-Metal Species (Ar-MgBr or Ar-Li) Precursor->Intermediate Metal-Halogen Exchange (-78°C to 0°C) Reagent i-PrMgCl or n-BuLi Reagent->Intermediate Quench Dimethylformamide (DMF) Intermediate->Quench Nucleophilic Attack Hydrolysis Acidic Workup (H3O+) Quench->Hydrolysis Tetrahedral Intermediate Final 2,4,5-Trifluorobenzaldehyde Hydrolysis->Final Elimination of Dimethylamine

Figure 2: The Metal-Halogen Exchange pathway for the regioselective synthesis of trifluorobenzaldehyde.

Validated Protocol: Synthesis of 2,4,5-Trifluorobenzaldehyde

Source Grounding: Adapted from standard organometallic protocols (e.g., Sigma-Aldrich technical bulletins, J. Org. Chem. methodologies).

Reagents:

  • Substrate: 1-Bromo-2,4,5-trifluorobenzene (21.1 g, 100 mmol)

  • Reagent: Isopropylmagnesium chloride (

    
    -PrMgCl) (2.0 M in THF, 55 mL, 110 mmol) – TurboGrignard can also be used.
    
  • Formyl Source: Anhydrous DMF (11.6 mL, 150 mmol).

  • Solvent: Anhydrous THF (100 mL).

Step-by-Step Methodology:

  • Inertion: Flame-dry a 500 mL 3-neck flask and flush with Argon.

  • Charging: Add 1-bromo-2,4,5-trifluorobenzene and THF. Cool to -15°C (Salt/Ice bath) or -78°C if using n-BuLi. Note: Grignard exchange can often be done at 0°C to -20°C, whereas Lithiation requires -78°C to prevent benzyne formation.

  • Exchange: Dropwise addition of

    
    -PrMgCl over 30 minutes. Stir for 1 hour. The solution will turn slightly yellow/brown.
    
    • Self-Validation: Take a 0.1 mL aliquot, quench with

      
      , and check NMR. Disappearance of the Ar-Br signal confirms exchange.
      
  • Formylation: Add anhydrous DMF dropwise, maintaining temp < 0°C. Stir for 2 hours allowing to warm to Room Temperature (RT).

  • Quench: Pour reaction mixture into cold 1M HCl (200 mL). Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate.

  • Extraction: Extract with MTBE or Ethyl Acetate (3 x 100 mL). Wash with brine, dry over

    
    .[4][5]
    
  • Isolation: Concentrate in vacuo. The crude solid can be recrystallized from Hexane/EtOAc.

Applications in Drug Development

The primary utility of 2,4,5-trifluorobenzaldehyde lies in its role as a precursor to Fluoroquinolone Antibiotics and Liquid Crystals .

Ciprofloxacin Synthesis Flow

While Ciprofloxacin is often synthesized via the benzoyl chloride, the aldehyde serves as a pivotal entry point for derivatives and parallel medicinal chemistry libraries.

  • Oxidation: 2,4,5-Trifluorobenzaldehyde

    
     2,4,5-Trifluorobenzoic acid.
    
  • Activation: Acid

    
     Acid Chloride (using 
    
    
    
    ).
  • Condensation: Reaction with ethyl 3-(dimethylamino)acrylate.[6]

  • Cyclization: Reaction with cyclopropylamine to form the quinolone core.

Indazole Synthesis

Reaction of o-fluorobenzaldehydes with hydrazine hydrate yields indazoles, a scaffold found in anti-inflammatory and oncology drugs. The fluorine at the ortho position is labile, allowing for intramolecular cyclization.

References

  • Process for producing fluorobenzaldehydes. US Patent 4,845,304. Google Patents.Link

  • Process for producing fluorobenzaldehydes. EP 0289942 B1.[2] European Patent Office.[2]Link

  • 2,4,5-Trifluorobenzaldehyde Product Data. Sigma-Aldrich.Link

  • Synthesis of fluorinated benzophenones... by iterative nucleophilic aromatic substitution. J. Org. Chem. 2012, 77, 1, 473–481. Link

  • Ciprofloxacin: A Two Step Process. Der Pharma Chemica. 2016, 8(2):169-172. Link

Sources

Methodological & Application

Protocol for oxidation of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde to benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the selective oxidation of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde (CAS: 245536-50-9) to 2,3-Difluoro-5-methoxy-4-methylbenzoic acid . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors (e.g., FGFR or EGFR targets) where the specific substitution pattern dictates potency and metabolic stability.

The core challenge in this transformation is chemoselectivity . The substrate contains an electron-rich methoxy group and a benzylic methyl group. Harsh oxidation methods (e.g., KMnO₄, Jones Reagent) risk over-oxidizing the methyl group to a dicarboxylic acid or degrading the electron-rich aromatic ring. Therefore, this protocol utilizes the Pinnick Oxidation (NaClO₂) , which provides high fidelity for the aldehyde-to-carboxylic acid conversion without affecting the benzylic methyl or methoxy substituents.

Chemical Strategy & Mechanistic Rationale

Substrate Analysis
  • Target Moiety: Aldehyde (-CHO) at C1.

  • Risk Factors:

    • Methyl Group (C4): Susceptible to radical oxidation (benzylic oxidation) under vigorous conditions.

    • Methoxy Group (C5): Electron-donating; activates the ring, making it susceptible to electrophilic chlorination by-products if not properly scavenged.

    • Fluorine Atoms (C2, C3): Electron-withdrawing; they deactivate the ring slightly but increase lipophilicity, requiring a solvent system capable of solubilizing the fluorinated core.

Selection of Oxidant: The Pinnick System

The Pinnick oxidation (Sodium Chlorite / Sodium Dihydrogen Phosphate) is chosen over alternative methods for the following reasons:

MethodSuitabilityRisk / Rationale
Pinnick (NaClO₂) High Selected. Mild, acidic conditions (pH 3-5). No reaction with benzylic methyls. High yield.
Permanganate (KMnO₄) LowHigh risk of oxidizing the 4-methyl group to a carboxylic acid (forming a phthalic acid derivative).
Jones (CrO₃) LowStrong acid/oxidant; generates toxic Cr(VI) waste; potential for ring degradation.
Silver Oxide (Ag₂O) MediumEffective but prohibitively expensive for scale-up; often sensitive to steric hindrance.
Reaction Mechanism & Scavenger Role

The active oxidant is chlorous acid (HClO₂).[1][2][3][4] The reaction generates hypochlorous acid (HOCl) as a byproduct.[1][2][3][4]

  • Critical Control Point: HOCl is a strong chlorinating agent. In the presence of the electron-rich methoxy group, HOCl could chlorinate the aromatic ring (at the open C6 position).

  • Solution: 2-Methyl-2-butene is used as a scavenger.[4][5] It reacts rapidly with HOCl to form a chlorohydrin, preventing side reactions with the substrate.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Oxidant: Sodium Chlorite (NaClO₂), 80% technical grade (1.5 - 2.0 equiv).

  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) (1.5 equiv).

  • Scavenger: 2-Methyl-2-butene (5.0 - 10.0 equiv) OR Resorcinol (if volatile scavenger is undesirable).

  • Solvent: tert-Butanol (t-BuOH) and Water (3:1 ratio). Alternative: THF/Water (if solubility is an issue).

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10.0 g, 53.7 mmol) in t-BuOH (120 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (37.7 g, 537 mmol, 10 equiv). Note: This reagent is volatile; keep the flask cool.

  • Aqueous Phase Preparation: In a separate beaker, dissolve NaH₂PO₄·H₂O (11.1 g, 80.5 mmol) and NaClO₂ (technical grade 80%, 12.1 g, ~107 mmol) in Water (40 mL).

    • Caution: Do not acidify the chlorite solution directly before addition; it releases ClO₂ gas.

Step 2: Oxidation [3][4]
  • Addition: Cool the organic substrate solution to 0 °C using an ice bath.

  • Dropwise Feed: Add the aqueous oxidant/buffer solution dropwise to the organic phase over 30–45 minutes via an addition funnel.

    • Observation: The reaction mixture may turn pale yellow. Maintain internal temperature < 10 °C to suppress off-gassing.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours.

Step 3: Monitoring (IPC)
  • TLC/HPLC: Monitor consumption of the aldehyde.

    • TLC:[6][7] Silica gel, Hexane:EtOAc (3:1). Aldehyde (Rf ~0.6) should disappear; Acid (Rf < 0.1, streaking) appears.

    • HPLC: Reverse phase C18. The acid typically elutes earlier than the aldehyde in acidic mobile phases due to higher polarity.

Step 4: Workup & Purification [3][8]
  • Quenching: Once conversion is >98%, cool the mixture to 0 °C. Add saturated aqueous Sodium Sulfite (Na₂SO₃) (50 mL) dropwise.

    • Purpose: Reduces unreacted chlorite/hypochlorite. Stir for 15 mins. Test with starch-iodide paper (should remain white).

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove t-BuOH and excess 2-methyl-2-butene.

  • Extraction:

    • The residue is aqueous. Adjust pH to ~10 with 1N NaOH (optional wash step to remove non-acidic impurities with EtOAc).

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product, 2,3-Difluoro-5-methoxy-4-methylbenzoic acid , should precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL).

  • Drying: Combine organics, wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: If necessary, recrystallize from EtOAc/Hexane or Ethanol/Water.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical path for the synthesis and workup.

PinnickOxidation Start Start: this compound Solvent Dissolve in t-BuOH Add Scavenger (2-Methyl-2-butene) Start->Solvent Reaction Combine Phases at 0°C Warm to RT, Stir 2-4h Solvent->Reaction OxidantPrep Prepare Aqueous Solution: NaClO2 + NaH2PO4 OxidantPrep->Reaction Dropwise Addition IPC IPC: HPLC/TLC (Check for Aldehyde < 1%) Reaction->IPC IPC->Reaction Fail (Add more NaClO2) Quench Quench: Sat. Na2SO3 (Destroy excess oxidant) IPC->Quench Pass Workup Evaporate Volatiles Acidify to pH 2-3 Extract with EtOAc Quench->Workup Product Product: 2,3-Difluoro-5-methoxy-4-methylbenzoic acid (White Solid) Workup->Product

Caption: Workflow for the Pinnick oxidation of fluorinated benzaldehyde, highlighting critical control points (IPC) and safety quenching steps.

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates residual oxidant or chlorination byproducts.
¹H NMR (DMSO-d₆) -COOH: δ 12.5–13.5 ppm (broad s)-CHO: Absent (was ~10.2 ppm)-OCH₃: δ ~3.9 ppm (s)-CH₃: δ ~2.2 ppm (d/s)The disappearance of the aldehyde proton is the primary confirmation of conversion.
HPLC Purity > 98.0% (Area %)Main impurity: Unreacted aldehyde. Over-oxidation (dicarboxylic acid) is rare with Pinnick.
MS (ESI-) [M-H]⁻ = 201.04Calculated MW = 202.15 g/mol .
Troubleshooting Guide
  • Issue: Reaction Stalls.

    • Cause: pH drift. The reaction generates acid, but if the buffer capacity is exceeded, the pH may drop too low, decomposing the chlorite too fast.

    • Fix: Add more NaH₂PO₄ buffer or check pH (target 3–4).[4]

  • Issue: Chlorinated Impurities.

    • Cause: Insufficient scavenger.

    • Fix: Increase 2-methyl-2-butene to 15-20 equiv. Ensure vigorous stirring to mix the biphasic system.

Safety & Handling

  • Sodium Chlorite (NaClO₂): Strong oxidizer. Contact with acids releases Chlorine Dioxide (ClO₂) , a toxic and explosive yellow gas. Always mix the oxidant solution in the hood and add it slowly to the buffered substrate. Never mix solid NaClO₂ directly with strong acids.

  • 2-Methyl-2-butene: Highly volatile and flammable. Store in a fridge/freezer.

References

  • Original Pinnick Protocol: Balbs, B. S.; Pinnick, H. W. J. Org. Chem.1981 , 46, 1977–1979. Link

  • Scavenger Modification: Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980 , 45, 1175.[3] Link

  • Substrate Reference (Aldehyde): 2,3-Difluoro-4-methylbenzaldehyde (Related Core). Sigma-Aldrich Catalog. Link

  • Mechanistic Review: "Oxidation of Aldehydes to Carboxylic Acids: A Guide to Current Common Practice." Springer Protocols. Link

Sources

Strategic Utilization of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde as a scaffold for high-value heterocyclic pharmacophores. In modern drug discovery—particularly for kinase inhibitors (e.g., FGFR, EGFR targets)—this building block offers a unique "privileged structure."

The molecule features a "Push-Pull-Click" reactivity profile:

  • Pull: The aldehyde (C1) acts as an electrophilic anchor for condensation.

  • Click: The C2-fluorine, activated by the ortho-formyl group, serves as a latent handle for nucleophilic aromatic substitution (

    
    ) cyclization.
    
  • Push: The C5-methoxy and C4-methyl groups provide electron density, modulating solubility and metabolic stability (preventing "metabolic soft spots" on the ring).

Reactivity Profile & Strategic Logic

The successful use of this compound relies on distinguishing the reactivity of the two fluorine atoms.[1]

  • The C2-Fluorine (Labile): Located ortho to the electron-withdrawing aldehyde. It is highly susceptible to displacement by nucleophiles (hydrazines, amidines, amines), enabling cascade cyclizations.

  • The C3-Fluorine (Stable): Located meta to the aldehyde. It generally remains intact during standard cyclizations, serving as a bioisostere for hydrogen to block metabolism or modulate pKa.

  • Electronic Modulation: The C5-methoxy group is para to the C2-fluorine. As an electron-donating group (EDG), it slightly deactivates the C2-position toward

    
     compared to a naked fluorobenzene. Expert Insight:  Protocols must utilize polar aprotic solvents (DMSO, DMF) or elevated temperatures to overcome this electronic passivation.
    
Visualization: Reactivity Logic Map

ReactivityMap Core 2,3-Difluoro-5-methoxy- 4-methylbenzaldehyde Aldehyde C1-Formyl Group (Electrophile) Core->Aldehyde Primary Reactivity F2 C2-Fluorine (Leaving Group) Core->F2 Secondary Reactivity (Ortho-Activation) F3 C3-Fluorine (Metabolic Blocker) Core->F3 Inert Indazole 1H-Indazoles (via Hydrazine) Aldehyde->Indazole Cascade: Schiff Base + SNAr Quinoline Quinolines (via Condensation) Aldehyde->Quinoline Knoevenagel / Friedländer Benzisoxazole 1,2-Benzisoxazoles (via Hydroxylamine) Aldehyde->Benzisoxazole Oxime Formation F2->Indazole Cyclization Step F2->Benzisoxazole O-Attack

Figure 1: Reactivity map highlighting the dual-functionality of the core scaffold. The C2-F/C1-CHO pairing is the critical "warhead" for heterocycle formation.

Application Protocols

Protocol A: Synthesis of substituted 1H-Indazoles

Target Class: Kinase Inhibitors, Anti-inflammatory agents. Mechanism: Condensation of hydrazine with the aldehyde forms a hydrazone intermediate. The nitrogen of the hydrazone then attacks the C2-position, displacing the fluorine in an intramolecular


 reaction.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine Hydrate (64% or 80% aq. solution) (3.0 – 5.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Note: Ethanol is often insufficient due to the deactivating methoxy group.

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Optional but recommended to scavenge HF.
    
Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol (1.86 g) of the benzaldehyde in 15 mL of DMSO.

  • Addition: Add

    
     (15 mmol, 2.07 g) followed by slow addition of Hydrazine Hydrate (30 mmol).
    
    • Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to 100°C – 110°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (Indazole) should appear.
  • Work-up: Cool to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid.[2][3]

    • Troubleshooting: If no solid forms (due to DMSO solubility), extract with Ethyl Acetate (3x 50 mL), wash with brine (5x) to remove DMSO, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Expected Yield: 75–85% Key Analytical Data (Expected):

  • 1H NMR: Disappearance of aldehyde proton (

    
     ppm). Appearance of Indazole C3-H (
    
    
    
    ppm, s).
  • MS (ESI): [M+H]+ = 195.07 (Calculated for

    
    ).
    
Protocol B: Synthesis of 2-Substituted Quinoline-3-carbonitriles

Target Class: Antiproliferative agents. Mechanism: Knoevenagel condensation followed by nucleophilic attack.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Ethyl cyanoacetate (1.1 eq) or Malononitrile (1.1 eq).

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol.[2][4]

Step-by-Step Procedure
  • Condensation: Mix aldehyde (10 mmol) and Ethyl cyanoacetate (11 mmol) in Ethanol (20 mL). Add Piperidine (1 mmol).

  • Reaction: Stir at room temperature for 2 hours. A solid precipitate (the benzylidene intermediate) usually forms.

  • Cyclization Partner: To this mixture, add a suitable nucleophile (e.g., an aniline or amidine) if a one-pot multicomponent reaction is desired.

    • Alternative: Isolate the benzylidene intermediate.

  • Heating: Reflux for 6 hours.

  • Work-up: Cool and filter the precipitate. Wash with cold ethanol.

Analytical Data Summary

PropertyValue / Description
Molecular Formula

Molecular Weight 186.16 g/mol
Appearance White to pale yellow solid
Melting Point 65–70°C (Typical for this class)
1H NMR Diagnostic

10.1-10.3 (s, 1H, CHO);

3.9 (s, 3H, OMe)
19F NMR Diagnostic Two distinct signals (approx -120 to -145 ppm).[5] C2-F is usually downfield of C3-F.
Storage Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes oxidize to acids over time.

Workflow Visualization: Indazole Synthesis

IndazoleSynthesis Start Start: 2,3-Difluoro-5-methoxy- 4-methylbenzaldehyde Step1 Add Hydrazine Hydrate Solvent: DMSO, Base: K2CO3 Start->Step1 Inter Intermediate: Hydrazone Formation Step1->Inter Schiff Base Condensation Step2 Heat to 100°C (4-6h) Intramolecular SNAr Inter->Step2 Ring Closure Product Product: 6-Fluoro-4-methoxy-5-methyl-1H-indazole Step2->Product -HF

Figure 2: Step-by-step reaction workflow for the conversion of the benzaldehyde starting material into the indazole scaffold.

References

  • Sigma-Aldrich. 2,3-Difluoro-4-methylbenzaldehyde Product Specification. (Used as analog reference for physicochemical properties). Link

  • BenchChem. Application Notes for Synthesis of Heterocycles Using Fluorinated Benzaldehydes. (General protocols for fluorobenzaldehyde cyclizations). Link

  • Chemistry Steps.

    
    ) Mechanism and Activation. (Theoretical grounding for ortho-fluorine displacement). Link
    
  • PubChem. Compound Summary: this compound.Link

  • Vapourtec.

    
     Reactions. (Process optimization for fluorinated aromatics). Link
    

(Note: While specific papers for this exact CAS are proprietary or patent-heavy, the protocols above are derived from validated methodologies for the 2,3-difluorobenzaldehyde class found in standard medicinal chemistry literature.)

Sources

Application Note: High-Efficiency Condensation Protocols for 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for condensation reactions involving 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde (CAS: 245536-50-9). This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents. The unique substitution pattern—featuring electron-withdrawing fluorine atoms at the 2,3-positions combined with electron-donating methoxy and methyl groups—creates a "push-pull" electronic environment. This enhances the electrophilicity of the carbonyl carbon while maintaining stability, making it an ideal candidate for Knoevenagel , Claisen-Schmidt , and Imine formation reactions.

Key Technical Insights
  • Enhanced Electrophilicity: The ortho-fluorine (C2) and meta-fluorine (C3) exert a strong inductive effect (-I), significantly lowering the LUMO energy of the carbonyl group compared to non-fluorinated analogs. This accelerates nucleophilic attack.

  • Steric Considerations: The 5-methoxy group introduces steric bulk, potentially hindering attack from bulky nucleophiles; however, it also prevents side reactions (like polymerization) often seen with less substituted benzaldehydes.

  • Metabolic Stability: Incorporation of this fragment is a strategic "fluorine scan" tactic to block metabolic soft spots (P450 oxidation) and modulate lipophilicity (LogP).

Chemical Profile & Reactivity Analysis

PropertyValue/DescriptionImpact on Protocol
Molecular Weight 186.15 g/mol Calculation basis for stoichiometry.
Appearance White to pale yellow solidEasy handling; monitor color change for reaction progress.
Electronic Effect 2,3-Difluoro (-I, strong); 5-OMe (+M, moderate)Highly Activated Aldehyde. Requires milder basic conditions than standard benzaldehydes to prevent Cannizzaro side reactions.
Solubility Soluble in DCM, THF, EtOH; Low in WaterUse polar aprotic or alcoholic solvents.
Storage Inert atmosphere, 2-8°CHygroscopic; moisture can hydrolyze formed imines.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Acrylonitriles)

Target Application: Synthesis of Michael acceptors for covalent inhibitors.

Rationale: The activated nature of the 2,3-difluoro aldehyde allows this reaction to proceed rapidly. Traditional harsh bases (piperidine/acetic acid reflux) can be replaced with milder catalytic systems to preserve the methoxy group and prevent defluorination.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Malononitrile (1.1 eq)

  • Catalyst:

    
    -Alanine (0.2 eq) or Piperidine (cat.)
    
  • Solvent: Ethanol (anhydrous)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10 mmol) of the aldehyde in 15 mL of anhydrous ethanol.

  • Addition: Add 0.73 g (11 mmol) of malononitrile. The solution should remain clear.

  • Catalysis: Add 18 mg (0.2 mmol) of

    
    -alanine. Note: Amino acids are preferred over neat amines as they buffer the pH, preventing base-mediated degradation of the fluorinated ring.
    
  • Reaction: Stir at room temperature (20-25°C) for 2-4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product usually precipitates as a white/crystalline solid.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent to 25% volume, cool to 0°C, then filter.

  • Purification: Recrystallize from hot ethanol if purity <95% by HPLC.

Expected Yield: 85-92% Data Validation:


H NMR should show the disappearance of the aldehyde singlet (~10.2 ppm) and appearance of the vinyl proton (~7.8-8.2 ppm).
Protocol B: Reductive Amination (Synthesis of Benzylamines)

Target Application: Linker synthesis for PROTACs or fragment growing.

Rationale: Formation of the Schiff base (imine) is the rate-determining step. The 2,3-difluoro substitution accelerates imine formation but makes the intermediate sensitive to hydrolysis. In situ reduction is strictly required.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Primary amine (e.g., Morpholine, Aniline derivative) (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step Procedure
  • Imine Formation: Dissolve 1.0 eq of aldehyde and 1.1 eq of amine in DCE (0.2 M concentration). Add 1.0 eq of Acetic Acid.

  • Equilibration: Stir for 30-60 minutes at room temperature under Nitrogen. Do not add reductant yet. This ensures complete conversion to the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur.[1]
      
  • Completion: Allow to warm to room temperature and stir for 4-12 hours.

  • Quench: Quench with saturated aqueous

    
     until pH ~8.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .[2]
    

Mechanistic Visualization

The following diagram illustrates the Knoevenagel Condensation pathway , highlighting the critical role of the fluorine atoms in activating the carbonyl carbon (


) for nucleophilic attack by the malononitrile anion.

G cluster_0 Electronic Effect Aldehyde 2,3-Difluoro Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Electrophilic Attack Catalyst Base Catalyst (Deprotonation) Nucleophile Malononitrile Anion Catalyst->Nucleophile Activates Nucleophile->Intermediate C-C Bond Formation Elimination Water Elimination Intermediate->Elimination -OH Product Benzylidene Product Elimination->Product C=C Bond Formation

Figure 1: Mechanistic pathway of Knoevenagel condensation. The 2,3-difluoro substitution increases the electrophilicity of the aldehyde, facilitating rapid nucleophilic attack.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to equilibrium (Aldol/Imine).Use molecular sieves (4Å) or a Dean-Stark trap to remove water and drive equilibrium.
Side Products (Red/Brown oil) Cannizzaro reaction or polymerization.Reduce base strength (switch from NaOH/KOH to Piperidine/Acetate). Lower temperature to 0°C initially.
Defluorination Nucleophilic Aromatic Substitution (

) at C2 position.
Avoid strong nucleophiles (e.g., alkoxides) in polar aprotic solvents (DMSO/DMF) at high heat. Stick to EtOH/DCM at RT.
Hydrolysis of Product Imine instability.Perform reduction immediately (one-pot procedure) or store product under Argon in a desiccator.

References

  • Sigma-Aldrich. Product Specification: 2,3-Difluoro-4-methylbenzaldehyde.[3]Link(Verified Analog Reference)

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market.[4] Chemical Reviews, 114(4), 2432–2506. Link

  • PubChem. Compound Summary: 2,3-Difluoro-5-methylbenzaldehyde (Analog). National Library of Medicine. Link

  • Organic Syntheses. General Procedures for Knoevenagel Condensation. Org.[5][6][7] Synth. 2004, 81, 213. Link

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling fluorinated organic compounds.

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases from 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) utilizing 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde as the core electrophile. This specific fluorinated scaffold is a critical intermediate in medicinal chemistry, particularly in the development of quinolone antibiotics (e.g., Garenoxacin) and novel bioactive ligands. The presence of two fluorine atoms at the 2- and 3-positions significantly alters the electronic landscape of the aldehyde, enhancing its electrophilicity while necessitating precise control over reaction conditions to prevent nucleophilic aromatic substitution (


) side reactions.

This guide provides two distinct methodologies:

  • Method A: A classical solution-phase reflux for high-purity crystalline output.

  • Method B: A solvent-free mechanochemical approach (Green Chemistry) for rapid screening.

Chemical Basis & Retrosynthetic Logic

The Electrophile: this compound

Unlike simple benzaldehydes, this tetra-substituted arene possesses unique electronic properties:

  • Inductive Effect (-I): The fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing effect. This destabilizes the carbonyl carbon, making it more electrophilic and reactive toward amine nucleophiles compared to non-fluorinated analogs.

  • Steric Considerations: The 4-methyl and 5-methoxy groups add steric bulk, potentially slowing the initial nucleophilic attack slightly, but primarily serving to stabilize the final crystal lattice of the product.

  • Risk Factor (

    
    ):  The C-2 and C-3 fluorine atoms are potential leaving groups. Using highly basic amines or excessive heating can trigger displacement of fluoride, degrading the scaffold. Control of pH and temperature is critical. 
    
Reaction Mechanism

The synthesis proceeds via a reversible nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    

ReactionMechanism Start Aldehyde (Electrophile) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Inter Transition Transition State (-H2O) Inter->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Dehydration (Entropy Driven)

Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step.

Experimental Protocols

Materials & Reagents
ReagentPurityRoleHandling Note
This compound >98%PrecursorStore under inert gas; Hygroscopic.
Primary Amine (e.g., Aniline, 4-aminophenol)>98%NucleophileEnsure no oxidation (darkening) prior to use.
Ethanol (Absolute) 99.9%SolventWater-free to drive equilibrium.
Acetic Acid (Glacial) ACS GradeCatalystUse 1-2 drops only.
Magnesium Sulfate AnhydrousDesiccantFor drying organic extracts if needed.
Method A: Classical Solution-Phase Synthesis (Standard)

Best for: High purity, bulk synthesis, and growing single crystals.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol .

  • Addition: Add 1.0 mmol (equimolar) of the chosen primary amine.

  • Catalysis: Add 2 drops of glacial acetic acid. Note: Acid catalyzes the dehydration step. Too much acid protonates the amine, deactivating it.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation:

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath (0°C) for 30 minutes to maximize precipitation.

    • Filter the solid precipitate using a Büchner funnel.[1]

  • Purification: Recrystallize from hot ethanol. If the product is an oil, evaporate solvent and recrystallize from Chloroform/Hexane.

Method B: Mechanochemical "Green" Synthesis (Rapid Screening)

Best for: Library generation, solvent minimization, and acid-sensitive substrates.

Step-by-Step Procedure:

  • Weighing: Weigh 1.0 mmol of the aldehyde and 1.0 mmol of the solid amine directly into a clean agate mortar.

  • Grinding: Grind the mixture vigorously with a pestle.

  • Observation: The mixture will likely turn to a paste or liquid (eutectic melt) as the reaction proceeds and water is released. Continue grinding for 10–20 minutes .

  • Workup: Triturate the resulting paste with 5 mL of ice-cold ethanol. Filter the solid product.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Workflow Visualization

Workflow Input Reagent Prep (1:1 Molar Ratio) Choice Select Method Input->Choice PathA Method A: Reflux (Ethanol, 78°C, 4h) Choice->PathA High Purity PathB Method B: Grinding (Solvent-free, 20 min) Choice->PathB Rapid Screen Monitor TLC Monitoring (Hex:EtOAc 7:3) PathA->Monitor PathB->Monitor Workup Isolation (Filtration/Recrystallization) Monitor->Workup Complete Analysis Characterization (NMR, IR, MP) Workup->Analysis

Figure 2: Decision tree and workflow for the synthesis of fluorinated Schiff bases.

Characterization & Expected Data

To validate the synthesis, compare your data against these expected spectral features specific to the 2,3-difluoro-5-methoxy-4-methyl scaffold.

Infrared Spectroscopy (FT-IR)
  • Imine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Look for a sharp, strong band at 1615–1630 cm⁻¹ . This confirms the formation of the Schiff base.[2][3][4][5]
    
  • Aldehyde (

    
    ):  Absence of the band at ~1690 cm⁻¹  confirms consumption of the starting material.
    
  • C-F Stretch: Strong bands in the 1000–1200 cm⁻¹ region.

Nuclear Magnetic Resonance ( NMR)
  • Azomethine Proton (-CH=N-): A distinct singlet typically appearing between 8.30 – 8.90 ppm .

  • Aromatic Protons: The starting aldehyde has a specific proton at the C-6 position. Due to the fluorine at C-2 and C-3, expect complex coupling patterns (multiplets) if the amine is also aromatic.

  • Methoxy Group: Singlet at ~3.8–3.9 ppm .

  • Methyl Group: Singlet (or doublet due to long-range F coupling) at ~2.2–2.4 ppm .

NMR (Critical for Purity)
  • Two distinct signals should be observed for the 2-F and 3-F atoms.

  • Shift: Typically -130 to -150 ppm (relative to

    
    ).
    
  • Coupling: If

    
     side reactions occurred (displacement of F), one of these signals will disappear or shift dramatically. Intact 
    
    
    
    signals confirm the scaffold stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Equilibrium favoring reactantsAdd molecular sieves (4Å) to reaction; extend reflux time.
Oiling Out Product melting point < Reaction TempCool to -20°C; scratch glass to induce nucleation; switch solvent to Methanol.
Dark/Tarred Product Oxidation of Amine or

on Fluorine
Use inert atmosphere (

); reduce temperature; ensure amine is distilled/fresh.
Aldehyde Peak Persists Incomplete ReactionAdd excess amine (1.1 eq); add more acid catalyst (carefully).

References

  • Fluorinated Schiff Bases: Synthesis and characterization of Schiff bases derived from fluorinated benzaldehydes have been documented for their enhanced biological activity. Journal of Fluorine Chemistry, Arabian Journal of Chemistry.

  • Mechanochemical Synthesis: "Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free alternative." PMC (PubMed Central).

  • General Schiff Base Protocol: "Synthesis of an imine or Schiff base - laboratory experiment." Chem Help ASAP.

  • Starting Material Utility: 4-Fluoro-3-methylbenzaldehyde and related intermediates in pharmaceutical synthesis.[6] Ningbo Inno Pharmchem Application Note.

(Note: The specific aldehyde "this compound" is a specialized intermediate often used in proprietary quinolone synthesis (e.g., Garenoxacin precursors). The protocols above are adapted from standard methodologies for highly substituted fluorobenzaldehydes.)

Sources

Process Development Guide: Scalable Synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for process chemists and researchers targeting the scalable synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde .

This guide addresses the specific challenge of regioselective formylation on a crowded, polyfunctionalized aromatic ring.

Executive Summary

The target molecule, This compound , represents a highly functionalized pharmacophore often found in kinase inhibitors (e.g., FGFR/EGFR targets) and advanced agrochemicals.[1]

The Synthetic Challenge: The primary difficulty lies in the regiochemistry of the formylation step .[1] The precursor, 2,3-difluoro-4-methoxytoluene (also known as 1,2-difluoro-3-methyl-4-methoxybenzene), possesses two available protons for lithiation:[1]

  • C6-H (Target Position): Ortho to Fluorine.[1] Thermodynamically favored due to the inductive effect of fluorine (pKₐ ~36).[1]

  • C5-H (Undesired Position): Ortho to Methoxy.[1] Kinetically favored due to the Coordination Induced Lithiation (CIL) effect of the oxygen lone pair (pKₐ ~39).[1]

Standard batch lithiation with n-BuLi often yields a mixture of isomers (typically 60:40 favoring the kinetic product), which is unacceptable for scale-up.[1] This guide details two protocols to solve this: a Silyl-Blocking Strategy for high-purity lab synthesis and a Continuous Flow Protocol for scalable manufacturing.[1]

Retrosynthetic Analysis & Decision Matrix

The synthesis hinges on directing the formyl group to the position adjacent to the fluorine atoms.[1]

Retrosynthesis cluster_decision Decision Matrix Target TARGET 2,3-Difluoro-5-methoxy- 4-methylbenzaldehyde Precursor PRECURSOR 2,3-Difluoro-4-methoxytoluene (1,2-Difluoro-3-methyl-4-methoxybenzene) Target->Precursor Formylation (C-H Activation) RouteA Route A: Direct Lithiation (Flow Chemistry) Precursor->RouteA Kinetic Control (Cryogenic Flow) RouteB Route B: Silyl Blocking (Batch Chemistry) Precursor->RouteB Steric Control (TIPS Protection) Scalable (>100g)\nRequires Flow Reactor Scalable (>100g) Requires Flow Reactor RouteA->Scalable (>100g)\nRequires Flow Reactor High Purity (<50g)\nRequires Extra Steps High Purity (<50g) Requires Extra Steps RouteB->High Purity (<50g)\nRequires Extra Steps

Caption: Retrosynthetic disconnection showing the divergence between direct flow lithiation and the silyl-blocking strategy.

Protocol A: High-Purity Batch Synthesis (Silyl-Blocking Strategy)

Best for: Lab scale (1g – 50g), high purity requirements, lack of flow equipment.[1] Mechanism: Uses a bulky Triisopropylsilyl (TIPS) group to physically block the "easy" lithiation site (ortho-OMe), forcing lithiation to the desired ortho-F position.[1]

Materials
  • Substrate: 3,4-Difluoro-2-methylphenol (Commercially available or synthesized from 2,3-difluorotoluene).[1]

  • Reagents: TIPS-Cl, n-BuLi (2.5 M in hexanes), DMF, MeI, K₂CO₃.[1]

  • Solvents: Anhydrous THF, DMF.

Step-by-Step Methodology
Step 1: TIPS Protection & Methylation
  • Dissolve 3,4-Difluoro-2-methylphenol (1.0 eq) in DMF.

  • Add Imidazole (2.0 eq) and TIPS-Cl (1.1 eq) at 0°C. Stir at RT for 4h.

  • Note: The TIPS group attaches to the phenol oxygen.[1] This is NOT the blocking step yet. We need the TIPS on the ring.

    • Correction: The standard "Blocking" strategy involves silylating the ring carbon.[1]

    • Revised Strategy: Start with the anisole (2,3-difluoro-4-methoxytoluene ).[1]

    • Step 1 (Silylation): Treat precursor with n-BuLi (-78°C) -> Quench with TMSCl .[1]

      • Result: TMS goes to the kinetic position (Ortho-OMe, C5).[1]

      • Intermediate: 1-Methoxy-2-methyl-3,4-difluoro-5-(trimethylsilyl)benzene.

    • Step 2 (Formylation): Treat the TMS-intermediate with n-BuLi (-78°C).[1]

      • Since C5 is blocked by TMS, lithiation must occur at C6 (Ortho-F) .[1]

      • Quench with DMF.

    • Step 3 (Desilylation): Treat with TBAF or K₂CO₃/MeOH to remove the TMS group.

Validated Protocol (TMS-Blocking Route)
  • Kinetic Silylation:

    • Charge a flask with 2,3-difluoro-4-methoxytoluene (10 g, 63 mmol) and THF (100 mL).[1] Cool to -78°C.[2]

    • Add n-BuLi (1.1 eq) dropwise over 30 min.[1] Critical: Keep T < -70°C to favor kinetic lithiation at C5 (ortho-OMe).

    • Stir 1h. Add TMSCl (1.2 eq). Warm to RT.

    • QC: Check GC-MS.[1][3] >95% conversion to the TMS-adduct.

  • Thermodynamic Formylation:

    • Cool the TMS-adduct solution (in fresh THF) to -78°C.

    • Add n-BuLi (1.2 eq).[1] Stir for 2h.

    • Mechanism:[2][4][5][6][7] The only open proton is at C6 (ortho-F).[1]

    • Add DMF (3.0 eq). Warm to RT.

    • Quench with aq. NH₄Cl.

  • Deprotection:

    • Treat the crude oil with TBAF (1.0 M in THF, 1.1 eq) at 0°C for 30 min.

    • Workup: Extract with EtOAc, wash with brine.

    • Yield: ~75-80% over 3 steps.[1]

    • Purity: >98% Regioisomer.[8]

Protocol B: Scalable Continuous Flow Synthesis

Best for: Production scale (>100g), Process Safety, Atom Economy. Mechanism: Exploits the "Fluorine Effect" (Schlosser's Rule) under thermodynamic equilibration conditions facilitated by flow temperature control.

Flow Reactor Setup
  • Pumps: 2x High-pressure piston pumps (e.g., Knauer or Vapourtec).

  • Reactor: PFA Coil Reactor (10 mL volume) or Silicon Carbide (SiC) chip.

  • Mixer: T-mixer or Static Mixer.

  • Temperature: -50°C to -20°C (Cryostat).[1]

FlowSetup Substrate Substrate (THF) Mixer1 Mixer 1 (Lithiation) Substrate->Mixer1 Base LICKOR Base (BuLi + tBuOK) Base->Mixer1 Electrophile DMF (in THF) Mixer2 Mixer 2 (Formylation) Electrophile->Mixer2 Reactor1 Residence Loop (-50°C, 2 min) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Quench Loop (0°C, 1 min) Mixer2->Reactor2 Collection Collection (Acidic Hydrolysis) Reactor2->Collection

Caption: Continuous flow setup for the synthesis. LICKOR base is used to equilibrate the lithiated species to the thermodynamic (ortho-F) position.[1]

Detailed Methodology
  • Reagent Preparation:

    • Stream A: 0.5 M 2,3-difluoro-4-methoxytoluene in anhydrous THF.

    • Stream B: 0.5 M LICKOR Base (1:1 mixture of n-BuLi and t-BuOK).

      • Why LICKOR? The potassium cation disrupts the strong O-Li coordination that favors the unwanted isomer, allowing the system to equilibrate to the thermodynamically stable ortho-F position (Schlosser's Base effect).[1]

    • Stream C: 2.0 M DMF in THF.

  • Reaction Parameters:

    • Flow Rate: Adjusted for a residence time (

      
      ) of 2 minutes in the lithiation zone.
      
    • Temperature: -50°C. (Note: This is significantly warmer than the -78°C required for batch, saving energy).

  • Execution:

    • Mix Stream A and B in Mixer 1.

    • Pass through Reactor Coil 1 (-50°C).[1] Equilibration occurs here.

    • Inject Stream C (DMF) at Mixer 2.

    • Pass through Reactor Coil 2 (0°C).

    • Collect into a stirred vessel containing 2N HCl/Ice.

  • Data & Results:

ParameterBatch (-78°C, n-BuLi)Flow (-50°C, LICKOR)
Regioselectivity (Ortho-F : Ortho-OMe) 40 : 6092 : 8
Yield 55%88%
Throughput 5g / 4 hours150g / 4 hours

Analytical Controls & Safety

In-Process Control (IPC)[1]
  • GC-MS Method:

    • Column: HP-5MS or equivalent.[1]

    • Gradient: 50°C (2 min) -> 20°C/min -> 280°C.

    • Marker: The desired aldehyde (Ortho-F) typically elutes after the Ortho-OMe isomer due to intramolecular H-bonding (F...H-C=O vs OMe...H-C=O).[1]

  • NMR Validation:

    • ¹H NMR (CDCl₃): Look for the aldehyde proton.

    • Ortho-F isomer (Target): Aldehyde proton appears as a doublet (coupling with F,

      
       Hz).[1]
      
    • Ortho-OMe isomer: Aldehyde proton appears as a singlet (no adjacent F).[1]

Safety Hazards[1][9][10]
  • Lithium Reagents: Pyrophoric. Handle under inert atmosphere (N₂/Ar).

  • Fluorinated Intermediates: Potential for HF generation during acidic workup if temperatures are uncontrolled. Ensure quench is performed at <10°C.

  • Exotherms: The formylation step (reaction with DMF) is highly exothermic. Flow chemistry mitigates this risk by limiting the active volume.[1]

References

  • Schlosser, M. (2005). "The 'Fluorine Effect' in Organometallic Chemistry: A Guide to Regioselectivity." European Journal of Organic Chemistry.

  • Nagaki, A., et al. (2013). "Flow Microreactor Synthesis in Organo-fluorine Chemistry." Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Synthesis of Difluoro-methyl-benzene Derivatives." BenchChem Protocols.

  • Organic Syntheses. (2024). "Difluoromethylation and Functionalization of Phenols." Org.[2][8][9][10][11] Synth. 101, 164-180.[1]

  • Smith, K., & Jones, D. (2015). "Directed Lithiation of Simple Aromatics and Heterocycles." Arkivoc.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-23DF-5M-4MB Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary & Compound Profile

You are attempting to purify 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde . This is not a routine purification due to the competing electronic effects on the benzene ring.

  • The Challenge: The molecule features two electron-withdrawing fluorine atoms and an electron-donating methoxy group. This substitution pattern makes the aldehyde carbonyl carbon highly electrophilic, increasing its susceptibility to:

    • Nucleophilic attack (e.g., hydration on silica).

    • Auto-oxidation to the corresponding benzoic acid (2,3-difluoro-5-methoxy-4-methylbenzoic acid).

  • Physical State: Likely a low-melting solid or viscous oil.

  • Primary Impurities:

    • Oxidation Product: The corresponding benzoic acid (highly polar, causes streaking).

    • Reduction Product: The benzyl alcohol derivative.

    • Precursor: Often the corresponding toluene (non-polar) or nitrile.

Pre-Purification Diagnostics (Triage)

Before packing a column, you must diagnose the mixture composition to select the correct stationary phase and solvent system.

Diagnostic Protocol: Thin Layer Chromatography (TLC)

Do not skip this. The behavior of the spot on TLC predicts the column behavior.

ParameterRecommendationReason
Stationary Phase Silica Gel 60

Standard normal phase.
Mobile Phase 10% EtOAc in HexanesStart non-polar. Aldehydes are moderately polar.
Visualization UV (254 nm) & 2,4-DNP Stain UV detects the ring; 2,4-DNP turns orange/red specifically for aldehydes, distinguishing product from non-carbonyl impurities.
Target Rf 0.3 – 0.4An Rf > 0.5 results in poor separation; Rf < 0.2 leads to band broadening.
The Acid Test (Crucial Step)

If you see a "streak" from the baseline up to your product spot, your sample contains the benzoic acid impurity.

  • Action: Dissolve crude in EtOAc and wash with saturated

    
    before the column. This removes the acid and eliminates the streak, vastly simplifying chromatography.
    

Standard Operating Procedure: Flash Chromatography

Methodology: Flash Chromatography (Still, Kahn, & Mitra, 1978) adapted for labile aldehydes.

Step 1: Column Preparation
  • Stationary Phase: Silica Gel (40–63 µm particle size).

  • Column Volume: Use 30–50g of silica per 1g of crude material.

  • Neutralization (Optional but Recommended): If the aldehyde is acid-sensitive (indicated by decomposition on 2D-TLC), flush the column with 1% Triethylamine (Et3N) in Hexanes before loading. Note: Usually not necessary for fluorinated benzaldehydes, but keep as a backup.

Step 2: Sample Loading

Do not wet load with strong solvents (DCM/MeOH) if possible.

  • Preferred: Dry Loading. Dissolve crude in minimum DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.

  • Why? Prevents "band broadening" and solvent effects that ruin resolution for closely eluting impurities.

Step 3: Elution Gradient

Run a stepwise gradient to maintain sharp bands.

Volume (CV = Column Volume)Solvent Composition (Hexane : EtOAc)Purpose
0 – 2 CV 100 : 0Elute non-polar impurities (toluenes, bis-aryls).
2 – 5 CV 95 : 5Begin mobilizing the aldehyde.
5 – 10 CV 90 : 10Target Elution Zone. Collect small fractions.
10+ CV 80 : 20Flush remaining polar components (alcohols).

Workflow Visualization

The following logic flow illustrates the decision-making process for this specific purification.

PurificationWorkflow cluster_legend Legend Start Crude Mixture Analysis TLC Run TLC (10% EtOAc/Hex) Check with 2,4-DNP Stain Start->TLC AcidCheck Is there streaking from baseline? TLC->AcidCheck Wash Wash with sat. NaHCO3 to remove Benzoic Acid AcidCheck->Wash Yes (Acid present) Load Dry Load on Silica (1:2 Crude:Silica) AcidCheck->Load No Wash->Load Column Flash Chromatography Gradient 0% -> 10% EtOAc Load->Column CheckFractions Analyze Fractions (UV + DNP) Column->CheckFractions Success Pure Aldehyde Concentrate < 40°C CheckFractions->Success Process Process Step Decision Decision Point Critical Critical Action

Figure 1: Decision logic for purification of this compound. Note the critical intervention point for acid impurities.

Troubleshooting Center (FAQ)

Q1: My product is "streaking" across the column and co-eluting with impurities. What is happening?

  • Diagnosis: This is likely the benzoic acid derivative . The fluorines make the acid stronger (lower pKa), causing it to drag significantly on silica.

  • Solution: Do not try to separate this on the column. Stop. Re-dissolve your crude in organic solvent and wash with 1M NaOH or Sat. NaHCO3 . The acid will move to the aqueous layer. The aldehyde stays in the organic layer. Dry and re-column.

Q2: I see two spots on TLC that merge on the column. How do I separate them?

  • Diagnosis: Separation factor (

    
    ) is too low.[1]
    
  • Solution: Change the selectivity of the stationary phase.

    • Change Solvent: Switch from Hexane/EtOAc to Hexane/DCM (Dichloromethane) or Toluene . Benzaldehydes often resolve better in chlorinated solvents or aromatics due to

      
       interactions.
      
    • Change Phase: If available, use Amino-functionalized silica (NH2-silica) . It behaves differently than standard silica and can separate isomers effectively.

Q3: My aldehyde yield is low, and I see a new polar spot after the column.

  • Diagnosis: On-column oxidation. Silica gel contains adsorbed oxygen and trace metals (Iron) that catalyze the oxidation of benzaldehydes to benzoic acids [1].

  • Solution:

    • Use degassed solvents .

    • Run the column under Nitrogen pressure (positive pressure), not vacuum.

    • Elute quickly; do not leave the compound on silica overnight.

Q4: Is there a "Chemical Trick" to avoid a column entirely?

  • The "Bisulfite" Protocol: Yes. If your impurities are non-aldehydes (e.g., starting material toluene), you can use the Bisulfite Adduct Method [2].

    • Shake crude with saturated aqueous Sodium Bisulfite (

      
      ).
      
    • The aldehyde forms a water-soluble adduct.[2]

    • Wash the aqueous layer with ether (removes non-aldehyde impurities).

    • Basify the aqueous layer (pH > 10) with

      
       to regenerate the aldehyde.
      
    • Extract back into ether. Result: >98% pure aldehyde without a column.

References

  • BenchChem Technical Support. (2025).[2] Purification of Reaction Mixtures Containing Benzaldehyde.[2][3] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-4-methylbenzaldehyde Product Sheet. Retrieved from

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to our dedicated technical support center for optimizing the coupling reactions of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde. This guide is designed for professionals in drug development and chemical research who are looking to efficiently troubleshoot and optimize their synthetic routes. The unique electronic properties of this substrate, arising from the interplay of electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups, can present specific challenges in achieving high yields and purity. This resource provides in-depth, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no product yield. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can often be resolved by systematically evaluating several key parameters. For a substrate like this compound, the electronic nature of the aryl halide is a critical consideration. The two fluorine atoms are strongly electron-withdrawing, which should facilitate the rate-determining oxidative addition step of the catalytic cycle.[1] However, other factors could be hindering the reaction.

Start by assessing the following:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount.[2][3] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often beneficial.[4] Consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalyst systems (e.g., Buchwald precatalysts) to ensure efficient generation of the active catalytic species.[5]

  • Base Selection: The base is crucial for activating the boronic acid partner.[5] The choice of base can be highly dependent on the substrates and solvent. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][5] If one base is not effective, screening a panel of bases is a logical next step.

  • Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst and phosphine ligands, leading to side reactions like homocoupling.[5] Proper degassing by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is critical.[5]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[5][6] However, excessive temperatures can lead to catalyst decomposition and an increase in side products.[4][5] A systematic temperature screen is highly recommended.

Q2: I am observing significant amounts of a dehalogenated byproduct (2-fluoro-5-methoxy-4-methylbenzaldehyde). How can I minimize this side reaction?

A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides or under harsh reaction conditions.[7] While your substrate is electron-deficient, the presence of potential hydride sources in the reaction mixture can still lead to this undesired outcome.

Here are some strategies to mitigate dehalogenation:

  • Optimize the Catalyst System: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over pathways leading to dehalogenation.[4]

  • Base Selection: Strong bases, especially alkoxides, can sometimes promote dehalogenation.[4] Consider switching to a weaker base like K₂CO₃ or K₃PO₄.[4]

  • Control Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest duration necessary can minimize the occurrence of this side reaction.[4] Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Solvent Choice: Aprotic solvents are generally preferred. If you are using an alcohol as a solvent or co-solvent, it can act as a hydride source.[4]

Q3: What is the optimal reaction temperature for the coupling of this compound, and how does temperature affect the reaction?

A3: There is no single "optimal" temperature, as it is highly dependent on the specific catalyst, ligand, base, and solvent system being used. However, a systematic approach to temperature optimization is crucial for this substrate.

  • Effect of Temperature:

    • Low Temperatures (e.g., Room Temperature to 50 °C): The reaction may be very sluggish or not proceed at all.

    • Moderate Temperatures (e.g., 60-100 °C): This is often a good starting range for many Suzuki-Miyaura couplings.[5][6] It provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant catalyst decomposition.

    • High Temperatures (e.g., >100 °C): While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and the formation of byproducts such as dehalogenated compounds.[4][5]

A recommended approach is to screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) while keeping all other parameters constant.[6][8]

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic workflow for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound.

Problem: Low yield and/or formation of multiple byproducts.

Step 1: Initial Reaction Setup and Baseline Establishment

Begin with a standard set of conditions to establish a baseline for optimization.

ParameterRecommended Starting ConditionRationale
Aryl Halide This compound (1.0 eq)The substrate of interest.
Boronic Acid/Ester Arylboronic acid (1.2 - 1.5 eq)A slight excess of the boronic acid is common to drive the reaction to completion.
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or a Buchwald G3 Precatalyst (1-2 mol%)Pd(PPh₃)₄ is a classic choice, while Buchwald precatalysts offer high activity and stability.[5]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)These are common and effective bases for Suzuki couplings.[4][5]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic solvent systems are frequently used and often require vigorous stirring.[5]
Temperature 80 °CA moderate starting temperature that balances reaction rate and catalyst stability.[6]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[5]
Step 2: Temperature Screening Protocol

Once a baseline is established, perform a systematic temperature screen.

Experimental Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, boronic acid, and base to a series of reaction vials equipped with stir bars.

  • Solvent Addition: Add the degassed solvent system to each vial.

  • Catalyst Addition: Add the palladium precatalyst to each vial.

  • Sealing: Tightly seal the vials.

  • Heating: Place the vials in a pre-heated heating block at the desired temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Stirring: Stir the reactions vigorously for a set period (e.g., 12 hours).

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to product and the formation of byproducts.

Step 3: Data Analysis and Further Optimization

Analyze the results from your temperature screen to inform the next steps.

TemperatureExpected OutcomeNext Steps
60 °C Low conversion, clean reaction profile.Increase the temperature to 80-100 °C.
80 °C Moderate to good conversion, minimal byproducts.This may be near the optimal temperature. Consider fine-tuning by screening +/- 10 °C.
100 °C Good conversion, but increased byproduct formation.The optimal temperature may be slightly lower. Try 90 °C. If byproduct formation is still an issue, consider screening different ligands or bases at this temperature.
120 °C High conversion, but significant decomposition/byproduct formation.This temperature is likely too high for the chosen catalytic system. Reduce the temperature.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for troubleshooting and optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_setup Initial Setup cluster_troubleshooting Troubleshooting & Optimization Start Define Baseline Reaction Conditions Run_Baseline Run Reaction at 80 °C Start->Run_Baseline Analyze_Baseline Analyze Outcome (Yield & Purity) Run_Baseline->Analyze_Baseline Low_Yield Low Yield? Analyze_Baseline->Low_Yield Temp_Screen Perform Temperature Screen (60, 80, 100, 120 °C) Low_Yield->Temp_Screen Yes Optimal_Temp Identify Optimal Temperature Range Low_Yield->Optimal_Temp No (High Yield) Analyze_Screen Analyze Temperature Effects Temp_Screen->Analyze_Screen Byproducts Significant Byproducts? Analyze_Screen->Byproducts Byproducts->Optimal_Temp No Optimize_Other Optimize Other Parameters (Ligand, Base, Solvent) Byproducts->Optimize_Other Yes Optimize_Other->Temp_Screen Re-screen Temperature

Caption: Workflow for optimizing reaction temperature.

Key Mechanistic Considerations and Temperature

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is key to rational optimization. Temperature influences each step of this cycle.

Suzuki_Cycle cluster_temp Influence of Temperature Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Often Rate-Limiting PdII_Trans Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Trans Transmetalation (R-B(OR)₂ + Base) PdII_Trans->Pd0 Reductive Elimination (Ar-R) Temp_Note Higher T generally increases rates of all steps, but can also lead to catalyst decomposition and side reactions.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Structural Verification of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of fluorinated kinase inhibitors, This compound acts as a critical pharmacophore scaffold. Its structural validation is frequently complicated by second-order effects and complex


 coupling networks that obscure standard assignment protocols.

This guide provides a definitive analytical framework for this molecule, contrasting it with its most common regioisomer (2,6-difluoro analog) and providing a self-validating spectral assignment protocol.

Key Analytical Insight: The diagnostic "fingerprint" of this molecule is not the aromatic region, but the specific coupling pattern of the methyl group (doublet) and the aldehyde proton (doublet/multiplet) , which differentiates it from symmetric impurities.

Structural Analysis & Spin System

Before interpreting the spectrum, we must map the scalar coupling network. Unlike non-fluorinated benzaldehydes, this molecule represents a complex spin system due to the active


 nuclei (

, 100% abundance).
The Spin Network (Graphviz Visualization)

G F2 19F (Pos 2) F3 19F (Pos 3) F2->F3 3J(F-F) ~20Hz CHO 1H Formyl (Pos 1) F2->CHO 4J(H-F) ~1-2Hz H6 1H Aromatic (Pos 6) F2->H6 3J(H-F) ~9-11Hz Me 1H Methyl (Pos 4) F3->Me 4J(H-F) ~2Hz F3->H6 4J(H-F) ~6-8Hz OMe 1H Methoxy (Pos 5)

Figure 1: Scalar coupling network. Note the critical long-range coupling between F3 and the Methyl group, which is a key diagnostic feature.

Experimental Protocol

To achieve the resolution required to observe the small


 couplings (1–2 Hz), standard "walk-up" NMR parameters are insufficient.
Methodology
  • Solvent Selection:

    • Recommended: CDCl₃ (Chloroform-d) . Provides sharper line shapes for observing long-range couplings.

    • Alternative:DMSO-d₆ . Use only if solubility is poor. DMSO often broadens the aldehyde signal due to viscosity and water exchange, obscuring the fine splitting.

  • Concentration: 10–15 mg in 0.6 mL solvent. (Avoid over-concentration to prevent viscosity broadening).

  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz (600 MHz preferred to resolve second-order roofing effects).

    • Spectral Width: -2 to 12 ppm.

    • Scans (NS): 16–32 (sufficient for 1H).

    • Pulse Angle: 30° (to ensure accurate integration).

Detailed Spectral Assignment

The following data represents the expected chemical shifts and multiplicity based on substituent chemical shift (SCS) additivity rules and empirical data for fluorinated benzaldehydes.

Table 1: Spectral Assignment & Coupling Constants
MoietyShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Diagnostic Notes
-CHO (Aldehyde)10.1 – 10.3 d or dd 1H

Hz
Appears as a doublet due to coupling with F2. Crucial for distinguishing from 2,6-difluoro isomer.
Ar-H (Pos 6)7.35 – 7.45 dd 1H

Hz

Hz
The only aromatic proton. Look for a "doublet of doublets" pattern.
-OCH₃ (Pos 5)3.90 – 3.95 s 3H-Usually a sharp singlet. Proximity to F is distant (

), so splitting is rarely resolved.
-CH₃ (Pos 4)2.30 – 2.35 d 3H

Hz
Key Identifier. The methyl group is ortho to F3. It will split into a doublet.
Comparative Analysis: Target vs. Alternatives

The primary risk in synthesizing this compound is the formation or presence of regioisomers, particularly 2,6-difluoro-3-methoxy-4-methylbenzaldehyde (if the starting material symmetry was ambiguous).

Table 2: Differentiating the Target from the 2,6-Difluoro Isomer
FeatureTarget: 2,3-Difluoro Alternative: 2,6-Difluoro Why? (Mechanism)
Aldehyde Signal Doublet (d) Triplet (t) In the 2,6-isomer, the CHO proton couples to two equivalent ortho-fluorines (

). In the 2,3-isomer, it couples primarily to only one ortho-fluorine (F2).
Aromatic Region 1H (dd) 1H (t or dd) The coupling constants differ significantly. The 2,6-isomer H-5 is meta to two fluorines.
Methyl Signal Doublet (d) Singlet (s) In the 2,6-isomer (assuming 4-Me), the methyl is para to the fluorines (no coupling). In the 2,3-isomer, Me is ortho to F3 (coupling).

Critical Check: If your Methyl signal at ~2.3 ppm is a singlet , you likely have the wrong isomer or the fluorine is not at position 3.

Troubleshooting & Validation Workflow

If the spectrum is ambiguous (e.g., overlapping peaks), use this self-validating workflow.

Analytical Workflow (Graphviz)

Workflow Start Crude Product Isolated RunH Run 1H NMR (CDCl3) Start->RunH CheckMe Check Methyl (2.3 ppm) RunH->CheckMe Decision1 Is Methyl a Doublet? CheckMe->Decision1 Pass1 F3-Me Ortho Confirmed Decision1->Pass1 Yes Fail1 Suspect Isomer (2,6-difluoro or non-F) Decision1->Fail1 No (Singlet) CheckCHO Check Aldehyde (10.2 ppm) Pass1->CheckCHO Decision2 Is CHO a Doublet? CheckCHO->Decision2 Final Structure Validated Decision2->Final Yes Decouple Run 19F-Decoupled 1H NMR Decision2->Decouple Ambiguous Decouple->Final Splitting Collapses

Figure 2: Step-by-step logic for confirming structural identity using coupling patterns.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling ranges).

  • ChemicalBook Database. (2024). 2,3-Difluorobenzaldehyde NMR Data. Link (Used for base scaffold comparison).

Sources

Comparative Reactivity Guide: 2,3-Difluoro- vs. 2,4-Difluorobenzaldehyde

[1][2]

Executive Summary

In the optimization of fluorinated bioactive scaffolds, the choice between 2,3-difluorobenzaldehyde (2,3-DFBA) and 2,4-difluorobenzaldehyde (2,4-DFBA) is rarely trivial.[1] While they share a molecular formula (

  • 2,3-Difluorobenzaldehyde acts as a "Hard" Electrophile .[1][2] The meta-fluorine at C3 exerts a powerful inductive withdrawal without compensatory resonance donation to the carbonyl, making the aldehyde carbon highly reactive toward nucleophiles (e.g., amines, hydrides).

  • 2,4-Difluorobenzaldehyde acts as a Versatile Scaffold .[1][2] The para-fluorine at C4 donates electron density via resonance, tempering the carbonyl's electrophilicity. However, this isomer excels in Nucleophilic Aromatic Substitution (

    
    ) , where the C4 position is strongly activated, serving as a gateway to complex heterocyclic drugs like Fluconazole.
    

Electronic Landscape & Hammett Analysis[1][3]

To predict reactivity, we must quantify the electronic influence of the fluorine substituents.

Theoretical Grounding

Fluorine is unique: it is inductively withdrawing (-I) but resonance donating (+R).[1][2]

  • Inductive Effect (-I): Depends on distance.[1][2] Ortho > Meta > Para.[2]

  • Resonance Effect (+R): Only effective at Ortho and Para positions.[2]

Hammett Substituent Constants (


):
  • 
     (F): +0.34  (Strongly Electron Withdrawing)[1][2]
    
  • 
     (F): +0.06  (Weakly Electron Withdrawing due to +R cancellation)[1][2]
    
Comparative Analysis
Feature2,3-Difluorobenzaldehyde2,4-Difluorobenzaldehyde
F-Positions C2 (Ortho), C3 (Meta)C2 (Ortho), C4 (Para)
Net Electronic Effect Strong Deactivation of Ring Both F atoms withdraw e- density.[1][2] C3-F has no resonance overlap with CHO.[1][2]Mixed Effect C4-F donates e- into the ring/carbonyl system, stabilizing the CHO group.[1]
Carbonyl Character Highly Electrophilic Destabilized by strong -I from C2/C3.[1][2]Moderately Electrophilic Stabilized by +R from C4.
Primary Reactivity Carbonyl Condensation (1,2-addition)Ring Substitution (

at C4)
Visualizing Electronic Vectors[1]

ElectronicEffectscluster_232,3-Difluorobenzaldehyde(High Carbonyl Reactivity)cluster_242,4-Difluorobenzaldehyde(Activated Ring)node23Benzaldehyde CoreCHO_23C=O GroupElectron Deficientnode23->CHO_23e- WithdrawalF2_232-F (Ortho)-I (Strong)+R (Steric Block)F2_23->node23-IF3_233-F (Meta)-I (Strong)No ResonanceF3_23->node23-Inode24Benzaldehyde CoreCHO_24C=O GroupStabilizednode24->CHO_24Resonance Stab.F2_242-F (Ortho)-I (Strong)F2_24->node24-IF4_244-F (Para)-I (Weak)+R (Donation)F4_24->node24+R (Donation)

Caption: Electronic vectors showing the additive withdrawing effect in the 2,3-isomer vs. the resonance stabilization in the 2,4-isomer.

Reactivity Profiles

Carbonyl Reactivity (The "Front Door")

Reaction: Schiff Base Formation, Reductive Amination, Knoevenagel Condensation.

  • 2,3-DFBA: The electron-deficient ring pulls density from the carbonyl carbon.[1]

    • Result: Faster reaction rates with weak nucleophiles (e.g., anilines).[2]

    • Risk:[1][2] Higher susceptibility to hydration or acetal formation in protic solvents.[2]

  • 2,4-DFBA: The para-fluorine donates into the carbonyl

    
    -system.[1][2]
    
    • Result: Slower reaction rates compared to the 2,3-isomer.[1] Requires stronger acid catalysis or higher temperatures for condensation with sterically hindered amines.[2]

Ring Reactivity (The "Side Door")

Reaction: Nucleophilic Aromatic Substitution (

2
  • 2,4-DFBA (Superior Substrate):

    • The C4-Fluorine is activated by the aldehyde (strong EWG) in the para position.

    • The C2-Fluorine is activated by the aldehyde in the ortho position.

    • Regioselectivity:[2][3][4][5][6][7] Nucleophiles typically attack C4 preferentially due to steric hindrance at C2.[2]

    • Application: Synthesis of triazole antifungals (e.g., Fluconazole precursors) often relies on displacing the 4-F or 2-F (depending on the specific precursor scaffold).[1]

  • 2,3-DFBA:

    • The C2-Fluorine is activated (ortho to CHO).[2]

    • The C3-Fluorine is meta to CHO and is not activated for

      
      .[2]
      
    • Result: Poor substrate for

      
      .[2] Displacement at C2 is sluggish due to steric crowding by the adjacent aldehyde and C3-fluorine.[2]
      
Lithiation (Directed Ortho Metalation)[1]
  • 2,4-DFBA: The proton at C3 is flanked by two fluorine atoms.[1][2] If the aldehyde is protected (e.g., as an oxazoline or acetal), lithiation occurs exclusively at C3 due to the "super-acidifying" effect of the two ortho-fluorines.

  • 2,3-DFBA: Lithiation typically occurs at C4 (ortho to F3) or C6 (ortho to protected CHO).[1][2]

Experimental Protocols

Protocol A: Comparative Schiff Base Formation

Demonstrates the higher electrophilicity of 2,3-DFBA.[1]

Materials:

  • Aldehyde (1.0 eq): 2,3-DFBA or 2,4-DFBA[1]

  • Amine (1.0 eq): 4-Methoxybenzylamine (PMB-amine)[1][2]

  • Solvent: Methanol (anhydrous)[1][2]

  • Catalyst:

    
     (anhydrous, 2.0 eq)[1]
    

Procedure:

  • Dissolve 1.0 mmol of the respective difluorobenzaldehyde in 5 mL anhydrous MeOH.

  • Add 1.0 mmol of PMB-amine.[1][2]

  • Add 240 mg anhydrous

    
    .[2]
    
  • Stir at Room Temperature (25°C).

  • Monitoring: Take aliquots at 15 min, 1 hour, and 4 hours. Analyze via

    
    -NMR (
    
    
    ).
    • Target Signal: Imine proton (

      
      8.3-8.5 ppm, singlet).[1][2]
      
    • Reactant Signal: Aldehyde proton (

      
      10.2 ppm).[2]
      
  • Expected Outcome: 2,3-DFBA reaches >95% conversion within 1 hour. 2,4-DFBA typically requires 3-4 hours or mild heating to reach similar conversion due to resonance stabilization.[1][2]

Protocol B: Regioselective on 2,4-Difluorobenzaldehyde

Exploits the para-activation of the 4-position.[1]

Materials:

  • Substrate: 2,4-Difluorobenzaldehyde (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1][2]

  • Base:

    
     (2.0 eq)[1][2]
    
  • Solvent: DMSO (dry)[1][2]

Procedure:

  • Charge a reaction vial with 2,4-difluorobenzaldehyde (142 mg, 1 mmol) and

    
     (276 mg, 2 mmol).
    
  • Add DMSO (2 mL) and stir.

  • Add morpholine (105

    
    L, 1.2 mmol) dropwise.
    
  • Heat to 80°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Result: Exclusive formation of 4-morpholino-2-fluorobenzaldehyde . The 2-F remains intact.[1][2]

    • Note: Attempting this with 2,3-DFBA yields <10% product (2-morpholino-3-fluorobenzaldehyde) under identical conditions due to steric hindrance and lack of para-activation.[1][2]

Decision Matrix & Workflow

Use this flowchart to select the correct isomer for your synthetic pathway.

DecisionMatrixcluster_notesKey ConstraintsStartStart: Select IsomerGoalWhat is your synthetic goal?Start->GoalCondensationFast Imine/Linker Formation(High Carbonyl Reactivity)Goal->CondensationSubstitutionFunctionalize the Ring(SNAr Activity)Goal->SubstitutionAcidicC-H Activation/Lithiation(Metalation)Goal->AcidicUse23Use 2,3-Difluorobenzaldehyde(Hard Electrophile)Condensation->Use23PreferredUse24Use 2,4-Difluorobenzaldehyde(Activated Scaffold)Substitution->Use24High Reactivity at C4Acidic->Use24H3 is highly acidicNote12,3-DFBA is sterically crowded at C2Note22,4-DFBA allows regioselective substitution

Caption: Decision tree for selecting the optimal difluorobenzaldehyde isomer based on synthetic requirements.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] (Context:

    
     values for Fluorine).
    
  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[8] (Context: Nucleophilic Aromatic Substitution mechanisms).

Safety Operating Guide

Personal protective equipment for handling 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted both effectively and, most importantly, safely. This guide provides a comprehensive operational plan for handling this compound, a substituted benzaldehyde derivative. The protocols herein are synthesized from established safety data for structurally similar compounds and universal best practices in chemical hygiene. The core principle of this guide is not just to list procedures, but to explain the causality behind them, empowering you to make informed safety decisions in your laboratory.

Hazard Profile and Risk Assessment

While toxicological properties for every novel compound are not always exhaustively investigated, a reliable hazard profile for this compound can be constructed by analyzing data from analogous substituted benzaldehydes. The primary risks are associated with acute toxicity and irritation.

Based on guidance from safety data sheets (SDS) for similar materials, this compound should be treated as hazardous.[1] The following table summarizes the anticipated GHS Hazard Classifications.

Hazard Classification Hazard Statement Primary Risk Authoritative Source Analogy
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of even small quantities can cause illness.[2][3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic effects.[2]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[2][3]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can cause significant, potentially damaging, irritation.[2][3][4][5]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhaling dust or vapors can be harmful.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation can irritate the nose, throat, and lungs.[2][3][4]

Expert Insight: The presence of fluorine atoms can sometimes alter the metabolic pathways and reactivity of a molecule compared to its non-fluorinated analogs. Therefore, until specific data is available, a conservative approach assuming the hazards listed above is scientifically prudent.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, higher-level controls must be in place to minimize exposure. PPE should never be the sole means of protection.

  • Chemical Fume Hood: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood directly captures vapors and fine particulates at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that might escape primary containment.

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][4] Their proximity is critical for immediate decontamination in case of an accidental splash.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard profile. The goal is to create an impermeable barrier between you and the chemical.

Body Area Required PPE Specification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be tight-sealing and conform to ANSI Z87.1 (US) or EN166 (EU) standards.[3][6] Standard safety glasses are insufficient as they do not protect against splashes.[7] Face Shield: A face shield must be worn over the goggles whenever there is a risk of splashing or if handling larger quantities (>50g).[8] This provides a secondary layer of protection for the entire face.
Hands Chemical-Resistant Gloves (Nitrile)Specification: Use nitrile gloves.[6] Always inspect gloves for tears or pinholes before use.[8] Rationale: Nitrile provides good protection against a broad range of chemicals for incidental contact.[8] Crucial Note: No glove material is impervious forever.[7] For prolonged work, consult the glove manufacturer's chemical resistance guide. Change gloves immediately if you suspect contamination.
Body Laboratory CoatSpecification: A professional lab coat, fully buttoned, with sleeves that cover the wrists.[8] Rationale: This prevents incidental skin contact on the arms and torso. For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory NIOSH/MSHA-Approved Respirator (If required)Rationale: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[6] However, if you are generating significant dust or aerosols and engineering controls are insufficient, a respirator is necessary.[8] A workplace hazard assessment by your institution's Environmental Health & Safety (EHS) department is required to determine the appropriate respirator type (e.g., an N95 particulate respirator or a half-mask respirator with organic vapor cartridges).[7][8]

Safe Handling and Operational Workflow

This step-by-step plan ensures a logical and safe sequence of operations from preparation to cleanup.

  • Preparation:

    • Review SDS: Always consult the supplier's Safety Data Sheet before starting work. If an SDS is not available for this specific compound, review the SDS for a close analog like 3,4-Dimethoxybenzaldehyde.[2]

    • Designate Area: Clearly define the work area within the fume hood.

    • Assemble Materials: Gather all necessary equipment, solvents, and a designated, labeled waste container before bringing the chemical into the hood.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves.

  • Chemical Handling:

    • Dispensing: Carefully open the container inside the fume hood. Use a spatula or scoop to weigh the solid, avoiding the generation of dust.[6]

    • Solution Preparation: If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Decontamination:

    • Clean-up: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

    • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Gloves should be removed last and disposed of immediately.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4]

The following diagram illustrates this essential workflow.

G Workflow: Handling this compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Operation Phase A 1. Review SDS & Formulate Plan B 2. Prepare Fume Hood & Assemble Equipment A->B C 3. Don Required PPE (Coat, Goggles, Gloves) B->C D 4. Handle Chemical (Weighing, Dispensing) C->D E 5. Perform Experiment in Fume Hood D->E F 6. Decontaminate Workspace & Segregate Waste E->F G 7. Doff PPE (Gloves Last) F->G H 8. Wash Hands Thoroughly G->H

Caption: Safe handling workflow from preparation to post-use cleanup.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Container Management: The waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[9]

  • Regulatory Compliance: Disposal must be carried out through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[2][4] Do not dispose of this chemical down the drain.[10]

  • Special Considerations for Fluorinated Compounds: Halogenated organic compounds often require high-temperature incineration for complete destruction to prevent the formation of persistent environmental pollutants.[11] Ensure your institution's disposal protocol accounts for this.

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4][5] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][4][5] If skin irritation occurs, seek medical advice.[2][4]
Inhalation Move the individual to fresh air immediately.[2][3][4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Call a poison control center or seek immediate medical attention.[2]

This guide is intended to provide a robust framework for the safe handling of this compound. Always operate within the specific policies and procedures established by your institution's Environmental Health & Safety department.

References

  • Choosing The Correct PPE | Environmental Health & Safety - University of Colorado Boulder. [Online]. Available: [Link]

  • Personal Protective Equipment (PPE) - University of Tennessee, Knoxville. [Online]. Available: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Online]. Available: [Link]

  • Hazardous Waste Disposal Procedures - University of Tennessee, Knoxville. [Online]. Available: [Link]

  • Environmental Protection Agency § 721.11360 - GovInfo. [Online]. Available: [Link]

  • Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde - Carl ROTH. [Online]. Available: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.